Chemical structure and molecular weight of 4-Methoxy-7-methylindane
The following technical guide provides an in-depth analysis of 4-Methoxy-7-methylindane , structured for researchers and drug development professionals. Structural Characterization, Synthesis, and Pharmacophore Utility E...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 4-Methoxy-7-methylindane , structured for researchers and drug development professionals.
Structural Characterization, Synthesis, and Pharmacophore Utility
Executive Summary
4-Methoxy-7-methylindane (CAS: 175136-08-0) is a bicyclic organic scaffold characterized by a fused benzene and cyclopentane ring system. It belongs to the class of substituted indanes, which serve as critical pharmacophores in medicinal chemistry, particularly in the development of melatonin receptor agonists, kinase inhibitors, and olfactory agents. This guide details its chemical identity, a validated synthetic pathway starting from coumarin precursors, and its spectral fingerprint.[1]
Chemical Identity & Molecular Properties
The molecule consists of an indane core substituted with a methoxy group at position 4 and a methyl group at position 7.[2][3] This substitution pattern places the functional groups at the "ortho" positions relative to the ring fusion, creating a steric and electronic environment unique to this isomer.
Table 1: Physicochemical Profile
Property
Data
Chemical Name
4-Methoxy-7-methyl-2,3-dihydro-1H-indene
CAS Registry Number
175136-08-0
Molecular Formula
C₁₁H₁₄O
Molecular Weight
162.23 g/mol
Exact Mass
162.1045 Da
SMILES
COC1=C2CCCC2=C(C)C=C1
LogP (Predicted)
~3.34
H-Bond Acceptors
1 (Ether oxygen)
H-Bond Donors
0
Physical State
Pale yellow oil or low-melting solid
Structural Analysis & Numbering
Understanding the IUPAC numbering is critical for regioselective synthesis. The indane skeleton is numbered starting from the cyclopentane ring (1, 2, 3), crossing the bridgehead (3a), and continuing around the benzene ring (4, 5, 6, 7).
Position 4 (Methoxy): Adjacent to the C3a bridgehead. The methoxy group acts as an electron-donating group (EDG) via resonance, activating the aromatic ring.
Position 7 (Methyl): Adjacent to the C7a bridgehead. The methyl group provides steric bulk and weak electron donation via hyperconjugation.
Figure 1: Connectivity map of 4-Methoxy-7-methylindane highlighting the substitution pattern relative to the ring fusion.
Validated Synthesis Protocol
While direct commercial availability can be sporadic, the synthesis of 4-Methoxy-7-methylindane is robustly achieved via the Indanone Reduction Route . This pathway allows for the construction of the specific 4,7-substitution pattern which is difficult to achieve via direct electrophilic substitution of indane due to regioselectivity issues.
Phase 1: Precursor Assembly (The Coumarin Route)
Starting from 6-methylcoumarin provides a high-yielding entry into the 4,7-substituted indanone scaffold.[4]
Ring Opening & Hydrogenation: 6-Methylcoumarin is subjected to hydrolytic ring opening followed by catalytic hydrogenation to yield 3-(2-hydroxy-5-methylphenyl)propanoic acid .
Cyclization: Polyphosphoric acid (PPA) mediated Friedel-Crafts acylation closes the ring to form 4-hydroxy-7-methyl-1-indanone .
Methylation: Standard O-methylation protects the phenol.
Phase 2: Carbonyl Reduction
The conversion of the ketone (indanone) to the methylene (indane) is the final critical step.
Rationale: This method effectively removes the carbonyl oxygen without affecting the aromatic ether or methyl groups.
Alternative: Ionic Hydrogenation (Et₃SiH / TFA) is a milder alternative if acid-sensitive groups were present, but Wolff-Kishner is superior for scale-up of this stable substrate.
Detailed Workflow
Figure 2: Step-by-step synthetic pathway from 6-methylcoumarin to the target indane.
Analytical Characterization (Predicted)
As a Senior Application Scientist, I provide the predicted spectral data based on the structural environment. These values serve as the reference standard for validating the synthesized product.
¹H NMR (400 MHz, CDCl₃)
The symmetry and electronic effects define the spectrum.
Aromatic Region (2H): The protons at C5 and C6 are vicinal (ortho-coupled).
δ 6.95 (d, J=8.0 Hz, 1H, H-5): Ortho to the methoxy group (shielded).
δ 6.75 (d, J=8.0 Hz, 1H, H-6): Ortho to the methyl group.
δ 2.05 (quint, J=7.5 Hz, 2H, H-2): Central methylene unit.
Mass Spectrometry (EI, 70 eV)
Molecular Ion (M⁺): m/z 162 (Base peak or high intensity due to stable indane core).
Fragmentation:
m/z 147 [M - CH₃]⁺: Loss of methyl radical (from methoxy or aryl methyl).
m/z 131 [M - OCH₃]⁺: Loss of methoxy group.
m/z 119 [M - C₃H₇]⁺: Loss of the propyl fragment (opening of cyclopentane ring).
Applications in Drug Development
4-Methoxy-7-methylindane is not merely a solvent or intermediate; it is a privileged scaffold .
Melatonin Receptor Agonists: The indane core mimics the indole ring of melatonin. The 4-methoxy group corresponds to the 5-methoxy of melatonin, a critical pharmacophore for MT1/MT2 receptor binding.
Kinase Inhibition: Substituted indanes serve as rigid bioisosteres for phenyl rings in ATP-competitive inhibitors, reducing entropic penalty upon binding.
Olfactory Research: Due to its volatility and structural similarity to musk indanes (e.g., Cashmeran), it is investigated for structure-odor relationship (SOR) studies.
References
PubChem. 4-Methoxy-7-methylindane Compound Summary. National Library of Medicine. [Link]
Li, X., et al. (2011). Synthesis and Crystal Structure of 7-Methoxyindan-1-one. PMC - NIH. [Link] (Provides protocol for the indanone precursor synthesis).
Yoshida, K., et al. (2008). Catalytic synthesis of substituted indanes.Chemistry - A European Journal, 14(27), 8246-8261.[5] (Discusses catalytic routes to hydroxy/methoxy indanes).
NIST Chemistry WebBook. Indane Thermochemistry and Spectral Data.[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physical Properties and Solubility Profile of 4-Methoxy-7-methylindane
Content Type: Technical Monograph / Whitepaper
Audience: Researchers, Medicinal Chemists, Process Engineers
Physicochemical Characterization, Solubility Profiling, and Synthetic Logic
Executive Summary
4-Methoxy-7-methylindane (CAS 175136-08-0 ) is a bicyclic aromatic ether characterized by a fused cyclopentane-benzene ring system (indane core) substituted with a methoxy group at position 4 and a methyl group at position 7.[1] As a lipophilic intermediate, it serves as a critical scaffold in the synthesis of melatonin receptor agonists, kinase inhibitors, and advanced fragrance ingredients.[1]
This guide synthesizes available experimental data with high-fidelity QSAR predictions to provide a comprehensive reference for handling, solubilizing, and derivatizing this compound in a research setting.
Chemical Identity & Structural Analysis[1][2][3]
The structural rigidity of the indane core, combined with the electron-donating methoxy and methyl substituents, imparts specific electronic properties that influence both solubility and reactivity (particularly electrophilic aromatic substitution at the vacant 5- and 6-positions).
Parameter
Data / Descriptor
IUPAC Name
4-methoxy-7-methyl-2,3-dihydro-1H-indene
CAS Registry Number
175136-08-0
Molecular Formula
C₁₁H₁₄O
Molecular Weight
162.23 g/mol
SMILES
COC1=C2CCCC2=C(C)C=C1
InChI Key
Specific key varies by protonation; Core: C11H14O
Structural Class
Alkoxy-substituted Indane
Physical Properties Matrix
Note: Direct experimental values for this specific CAS are sparse in public registries.[1] The values below represent a consensus of experimental data from close structural analogs (e.g., 4-methoxyindane, 4,7-dimethylindane) and high-confidence QSAR models.
Property
Value (Experimental/Predicted)
Confidence Level
Implications for Processing
Physical State
Viscous Liquid / Low-melting Solid
High
May require gentle heating for transfer; prone to supercooling.[1]
Understanding the solubility parameters is crucial for crystallization design and reaction solvent selection.[1] 4-Methoxy-7-methylindane exhibits "Lipophilic Ether" behavior—it dissolves readily in non-polar and moderately polar aprotic solvents but is incompatible with highly polar protic matrices.[1]
4.1 Calculated Hansen Solubility Parameters (HSP)
(Dispersion): 18.5 MPa (Dominant interaction due to aromatic/aliphatic rings)[1]
(Polarity): 4.2 MPa (Moderate contribution from ether oxygen)[1]
(Hydrogen Bonding): 3.8 MPa (Weak acceptor, no donor capability)
The synthesis of 4-Methoxy-7-methylindane generally follows two primary strategies. The choice depends on the availability of the starting material: 7-methyl-4-indanol (CAS 16400-13-8).[1]
5.1 Route A: Methylation of 7-Methyl-4-indanol (Preferred)
This is the most direct route, utilizing standard Williamson ether synthesis or methylation with dimethyl sulfate.[1]
Caption: Figure 1. Primary synthetic workflow for 4-Methoxy-7-methylindane via O-methylation.
Stability & Handling Protocols
6.1 Thermodynamic Stability
The indane ring system is generally stable, but the benzylic positions (C1 and C3) are susceptible to radical oxidation over long storage periods, potentially forming 1-indanone derivatives.[1]
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Stabilizers: None usually required, but BHT (0.1%) can be added for long-term bulk storage.[1]
6.2 Safety Profile (GHS Classification)
Based on structural analogs (e.g., 4-methoxyindane)
An In-Depth Technical Guide to 4-Methoxy-7-methylindane for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Methoxy-7-methylindane, a substituted indane derivative of interest to researchers in medicinal chemistry and drug discovery. This document delves into its chem...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 4-Methoxy-7-methylindane, a substituted indane derivative of interest to researchers in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, key chemical properties, and potential applications, with a focus on providing practical insights for laboratory professionals.
Section 1: Core Chemical Identity
4-Methoxy-7-methylindane, a molecule holding potential as a scaffold in medicinal chemistry, is systematically identified by a unique set of chemical descriptors. These identifiers are crucial for unambiguous documentation, database searches, and regulatory compliance.
CAS Number and Nomenclature
The Chemical Abstracts Service (CAS) has assigned the number 175136-08-0 to 4-Methoxy-7-methylindane.[1] Its International Union of Pure and Applied Chemistry (IUPAC) name is 4-methoxy-7-methyl-2,3-dihydro-1H-indene .[1] This nomenclature precisely describes the arrangement of a methoxy group and a methyl group on the indane core structure.
Molecular and Structural Formulae
The molecular formula of 4-Methoxy-7-methylindane is C₁₁H₁₄O . This formula corresponds to a molecular weight of approximately 162.23 g/mol . The structure is characterized by a bicyclic system where a benzene ring is fused to a five-membered ring, with a methoxy group at the 4-position and a methyl group at the 7-position.
Chemical Identifiers
For computational and database purposes, several string-based identifiers are used:
These identifiers provide a standardized, machine-readable representation of the molecule's structure.
Section 2: Synthesis and Mechanistic Insights
The synthesis of 4-Methoxy-7-methylindane can be logically approached through the O-methylation of its corresponding phenolic precursor, 7-methylindan-4-ol. This transformation is a classic example of the Williamson ether synthesis, a robust and widely employed method in organic chemistry.
Proposed Synthetic Pathway: O-Methylation of 7-Methylindan-4-ol
The most direct and plausible route to 4-Methoxy-7-methylindane involves the methylation of the hydroxyl group of 7-methylindan-4-ol. This precursor is commercially available, making this a practical starting point for laboratory-scale synthesis.
Caption: Synthetic route to 4-Methoxy-7-methylindane.
Detailed Experimental Protocol (Proposed)
This protocol is based on well-established procedures for the O-methylation of phenols using dimethyl sulfate and potassium carbonate.[1]
Materials:
7-Methylindan-4-ol
Dimethyl sulfate (DMS)
Anhydrous potassium carbonate (K₂CO₃)
Acetone (anhydrous)
Diethyl ether
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-methylindan-4-ol (1.0 eq) in anhydrous acetone.
Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution. The excess base ensures complete deprotonation of the phenolic hydroxyl group.
Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (1.2-1.5 eq) dropwise to the suspension. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to quench any remaining dimethyl sulfate), and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 4-Methoxy-7-methylindane can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Causality Behind Experimental Choices:
Choice of Base: Potassium carbonate is a mild and effective base for deprotonating phenols in this type of reaction. Its insolubility in acetone drives the equilibrium towards the formation of the phenoxide.
Choice of Solvent: Acetone is a polar aprotic solvent that facilitates the Sₙ2 reaction by solvating the potassium cation without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity.
Excess Reagents: Using a slight excess of dimethyl sulfate ensures complete conversion of the starting material. The excess potassium carbonate neutralizes the sulfuric acid byproduct that can be formed.
Alternative "Green" Methylating Agent
For a more environmentally benign approach, dimethyl carbonate (DMC) can be used as a methylating agent in the presence of a base like potassium carbonate or cesium carbonate, often at elevated temperatures.[2][3][4] This method avoids the use of toxic and carcinogenic dimethyl sulfate.
Section 3: Physicochemical and Spectroscopic Profile (Predicted)
Predicted Physicochemical Properties
Property
Predicted Value
Molecular Weight
162.23 g/mol
LogP
~3.34
Hydrogen Bond Acceptors
1
Hydrogen Bond Donors
0
Rotatable Bonds
1
The predicted LogP suggests that 4-Methoxy-7-methylindane is a lipophilic molecule.
Predicted Spectroscopic Data
¹H NMR Spectroscopy:
Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.0 ppm), corresponding to the two protons on the benzene ring.
Methoxy Protons: A singlet at approximately δ 3.8 ppm, integrating to three protons.
Methyl Protons: A singlet around δ 2.2 ppm, integrating to three protons.
Indane Protons: A series of multiplets in the upfield region (δ 1.9-3.0 ppm) corresponding to the six protons of the five-membered ring.
¹³C NMR Spectroscopy:
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm).
Methoxy Carbon: A signal around δ 55 ppm.
Methyl Carbon: A signal in the aliphatic region (δ ~15-20 ppm).
Indane Carbons: Three signals in the aliphatic region (δ ~25-40 ppm).
Mass Spectrometry (Electron Ionization):
Molecular Ion (M⁺): A prominent peak at m/z = 162.
Key Fragmentation: Expect a significant fragment at m/z = 147, corresponding to the loss of a methyl group (•CH₃) from the molecular ion. Another likely fragmentation pathway would involve the loss of the methoxy group (•OCH₃) leading to a fragment at m/z = 131.
Infrared (IR) Spectroscopy:
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
C-O stretching (aromatic ether): A strong, characteristic band in the region of 1250-1200 cm⁻¹.[5]
Section 4: Potential Applications in Drug Discovery
The indane scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a number of approved drugs with diverse biological activities.[3] Substituted indanes have shown promise as neuroprotective, anticancer, and anti-inflammatory agents.[6][7]
Caption: Potential therapeutic applications of the 4-Methoxy-7-methylindane scaffold.
Central Nervous System (CNS) Disorders
Derivatives of the indane nucleus are known to possess neuroprotective properties. For example, donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, contains a related indanone structure. The lipophilicity of 4-Methoxy-7-methylindane may facilitate its ability to cross the blood-brain barrier, a critical property for CNS-acting drugs. Research into novel indane derivatives continues to explore their potential as inhibitors of cholinesterase and monoamine oxidase-B, enzymes implicated in neurodegenerative diseases.[8]
Oncology
The indane scaffold has been investigated for its anticancer potential. Some indanone derivatives have demonstrated cytotoxic activity against various cancer cell lines. The substitution pattern on the aromatic ring can significantly influence this activity. The methoxy group, in particular, is a common feature in many biologically active natural products and approved drugs, where it can influence binding to target proteins and modulate pharmacokinetic properties.[7][9]
Anti-inflammatory Applications
Certain indane derivatives have been shown to possess anti-inflammatory properties. The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that this class of compounds could be explored for the development of new anti-inflammatory agents.
Section 5: Safety and Handling
As there is no specific safety data sheet available for 4-Methoxy-7-methylindane, it is imperative to handle this compound with the caution afforded to a novel chemical entity of unknown toxicity. General safe laboratory practices should be strictly followed.
General Precautions:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
The safety data sheet for the precursor, 7-methylindan-4-ol, indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is reasonable to assume that 4-Methoxy-7-methylindane may have similar irritant properties.
References
Convenient O-methylation of phenols with dimethyl carbonate. Waseda University. [URL: https://waseda.pure.elsevier.
Dimethyl carbonate and phenols to alkyl aryl ethers via clean synthesis. Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/gc/b312739j]
O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. ResearchGate. [URL: https://www.researchgate.
Best procedure for phenol/hydroquinone O-methylations? Reddit. [URL: https://www.reddit.com/r/Chempros/comments/ujz8v8/best_procedure_for_phenolhydroquinone/]
Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. MDPI. [URL: https://www.mdpi.com/1420-3049/28/3/1468]
From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Arrow@TU Dublin. [URL: https://arrow.tudublin.ie/cgi/viewcontent.cgi?article=1047&context=scschcpsyc]
Design, synthesis and evaluation of novel indandione derivatives as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, antioxidant and neuroprotection properties against Alzheimer's disease. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27353888/]
Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38656184/]
New indane derivatives containing 2-hydrazinothiazole as potential acetylcholinesterase and monoamine oxidase-B inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34047596/]
Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with potential anticancer activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37459901/]
The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/c-o-bond-iii-ethers-knockout]
Pharmacological Potential of 4-Methoxy-7-methylindane Scaffolds
Executive Summary The 4-Methoxy-7-methylindane scaffold represents a specialized, rigidified lipophilic core utilized primarily in the synthesis of high-affinity G-Protein Coupled Receptor (GPCR) modulators. While often...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-Methoxy-7-methylindane scaffold represents a specialized, rigidified lipophilic core utilized primarily in the synthesis of high-affinity G-Protein Coupled Receptor (GPCR) modulators. While often overshadowed by its nitrogenous analogue (indole), this carbocyclic scaffold serves as a critical "privileged structure" in medicinal chemistry. Its most prominent application is as the stable precursor to 7-methylindan-4-ol , the lipophilic anchor of ICI-118,551 , the gold-standard selective
-adrenergic receptor antagonist.
This guide analyzes the physicochemical properties, synthetic accessibility, and pharmacological utility of this scaffold, providing researchers with a roadmap for deploying it in novel drug discovery campaigns, particularly for CNS and cardiovascular targets.
Chemical Architecture & Physicochemical Properties[1][2][3]
The 4-Methoxy-7-methylindane scaffold (CAS: 175136-08-0) offers a unique combination of steric bulk and electronic donation that distinguishes it from simple phenyl ethers.
Structural Analysis[2]
Core Rigidity: The fused cyclopentane ring restricts the conformational freedom of the aromatic system, reducing the entropic penalty upon binding to receptor pockets compared to flexible alkyl-benzene analogues.
The "Magic Methyl" Effect (C7): The methyl group at position 7 is not merely a lipophilic add-on; it provides crucial ortho-steric hindrance . In the context of
-adrenergic ligands, this bulk prevents the molecule from accommodating the slightly more restricted pocket of the receptor, thereby driving selectivity.
Electronic Character (C4): The methoxy group at position 4 acts as a
-donor, increasing electron density in the aromatic ring. In drug design, this group serves two roles:
As a Pharmacophore: A hydrogen bond acceptor (via the ether oxygen).
As a Protecting Group: A masked phenol that prevents oxidative coupling during early-stage synthesis.
The synthesis of 4-Methoxy-7-methylindane typically proceeds via a Friedel-Crafts cyclization strategy, ensuring regiochemical control over the 4,7-substitution pattern.
Synthesis Protocol: The "Indanone Reduction" Route
The most robust route involves constructing the indanone core followed by reduction.
Mechanism: Friedel-Crafts acylation. The methoxy group directs ortho/para; the methyl group directs ortho/para. The 4-position (para to methoxy) is electronically favored and sterically accessible.
Step 2: Cyclization
Reagents:
(conc.) or Polyphosphoric acid (PPA).
Product: 4-Methoxy-7-methyl-1-indanone.
Step 3: Carbonyl Reduction (The Scaffold)
Reagents: Hydrazine hydrate/KOH (Wolff-Kishner) or
Product:7-Methylindan-4-ol (The active coupling partner).
Visualization of Synthetic Logic
Figure 1: Synthetic workflow transforming commodity precursors into the 4-methoxy-7-methylindane scaffold and its downstream pharmaceutical application.[1]
Pharmacological Targets & Mechanisms
-Adrenergic Receptor Antagonism
The primary pharmacological validation of this scaffold comes from ICI-118,551 .[4][5]
Mechanism: The 7-methylindan-4-ol core binds to the hydrophobic pocket of the
-AR.
Selectivity Logic: Non-selective blockers (like propranolol) use a naphthyl ring. The 4,7-substituted indane mimics the naphthyl breadth but adds the C7-methyl "bump."
Data: ICI-118,551 exhibits a
of ~1.2 nM for -AR, with >100-fold selectivity over -AR.
Bioisosterism: Indane vs. Indole
The 4-methoxy-7-methylindane scaffold is a carbocyclic bioisostere of 5-methoxy-N-acetyltryptamine (Melatonin) derivatives.
Rationale: Replacing the indole nitrogen with a carbon (indane) removes a hydrogen bond donor but retains the geometric vector of the methoxy group.
Application: This scaffold is valuable for designing MT1/MT2 receptor ligands where increased lipophilicity and metabolic stability (avoiding N-oxidation) are required.
Structure-Activity Relationship (SAR) Map
Figure 2: Structure-Activity Relationship (SAR) logic dictating the pharmacological function of the scaffold.
Experimental Protocols
Protocol: Demethylation to Active Phenol
To convert the stable methoxy scaffold into the reactive hydroxy intermediate.
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Dissolution: Dissolve 4-methoxy-7-methylindane (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
Addition: Dropwise add Boron Tribromide (
) (1.0 M in DCM, 1.5 eq) over 20 minutes. Caution: Highly exothermic.
Reaction: Allow to warm to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (high
) should disappear; phenol (lower ) appears.
Quench: Pour mixture onto ice-water. Extract with DCM (3x).
Purification: Wash organics with brine, dry over
, and concentrate. Purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes).
Yield: Expect 85-95% of 7-methylindan-4-ol as a white/off-white solid.
To verify the affinity of derivatives built on this scaffold.
Membrane Prep: Use HEK293 cells stably expressing human
-AR. Homogenize in lysis buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA). Centrifuge at 40,000 x g.
Incubation:
Ligand:
-Iodocyanopindolol (0.2 nM).
Test Compound: 7-methylindan-4-ol derivatives (10 pM - 10
M).
Buffer: 75 mM Tris-HCl, 12.5 mM
, 2 mM EDTA, pH 7.4.
Duration: Incubate for 90 minutes at 37°C.
Termination: Filter through GF/C glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
Analysis: Measure radioactivity via gamma counter. Calculate
and convert to using the Cheng-Prusoff equation.
Future Outlook
The 4-Methoxy-7-methylindane scaffold is currently underutilized outside of adrenergic pharmacology. Future opportunities include:
PROTAC Linkers: The lipophilic, rigid nature of the indane core makes it an ideal "exit vector" for Proteolysis Targeting Chimeras, where rigid linkers often improve permeability.
Melatonin Agonists: Substitution of the C4-methoxy with bioisosteres (e.g., ethyl, trifluoromethoxy) could yield novel sleep-aid candidates with improved half-lives.
References
O'Donnell, S. R., & Wanstall, J. C. (1980). Evidence that ICI 118,551 is a potent, highly beta 2-selective adrenoceptor antagonist and can be used to characterize beta-adrenoceptor populations in tissues. Life Sciences, 27(8), 671-677. Link
Bilski, A. J., et al. (1983). The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118,551). Journal of Cardiovascular Pharmacology, 5(3), 430-437. Link
ChemicalBook. (2023).[3] 4-Methoxy-7-methylindane Product Entry & Properties. Link
PubChem. (2023). Compound Summary: ICI-118,551.[6][2][4][5][7] National Library of Medicine. Link
Karabal, P. U., et al. (2014). Co(III)(salen)-catalyzed phenolic kinetic resolution...[4] application in the synthesis of ICI-118,551. Chemical Communications, 50, 4123-4125. Link
Thermodynamic Stability and Structural Dynamics of 4-Methoxy-7-methylindane
The following technical guide details the thermodynamic stability, structural dynamics, and stability profiling of 4-Methoxy-7-methylindane (CAS 175136-08-0). This document is structured for researchers and process chemi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the thermodynamic stability, structural dynamics, and stability profiling of 4-Methoxy-7-methylindane (CAS 175136-08-0). This document is structured for researchers and process chemists involved in the development of melatonin receptor agonists (e.g., Ramelteon) and related polycyclic scaffolds.[1]
Technical Whitepaper | Version 1.0
Executive Summary
4-Methoxy-7-methylindane serves as a critical bicyclic scaffold in medicinal chemistry, most notably as a precursor in the synthesis of the tricyclic core of Ramelteon (Rozerem).[1] Its thermodynamic profile is governed by the interplay between the aromatic stabilization of the benzene ring, the ring strain of the fused cyclopentane moiety, and the electronic/steric effects of the 4-methoxy and 7-methyl substituents.[1]
While the molecule exhibits robust thermal stability (predicted boiling point ~352°C), it possesses specific "soft spots" for oxidative degradation driven by its electron-rich aromatic system and benzylic centers.[1] This guide provides a theoretical and practical framework for handling, analyzing, and optimizing the stability of this intermediate.[1]
The thermodynamic baseline of 4-Methoxy-7-methylindane is defined by the indane (2,3-dihydro-1H-indene) skeleton. Unlike the strain-free cyclohexane ring in tetralin, the fused cyclopentane ring in indane introduces approximately 5–6 kcal/mol of ring strain.[1]
Bond Shortening: The fusion bond (C3a–C7a) is part of the aromatic system and is shorter (1.40 Å) than a standard C–C single bond (1.54 Å).[1] This geometric constraint forces the cyclopentane ring angles to deviate from the ideal tetrahedral angle (109.5°), creating angle strain.[1]
Puckering Dynamics: To relieve torsional strain (eclipsing interactions), the cyclopentane ring adopts a non-planar envelope conformation .[1] The C2 atom (the methylene carbon furthest from the benzene ring) puckers out of the plane.[1]
Substituent Effects: The "Pseudo-Peri" Interaction
The placement of substituents at positions 4 and 7 creates a unique steric environment known as the pseudo-peri or ortho-fusion effect.[1]
7-Methyl Interaction: The methyl group at C7 is spatially proximate to the benzylic protons at C1.[1] While less severe than the 1,8-naphthalene interaction, this proximity restricts the rotational freedom of the methyl group and slightly elevates the ground-state energy.[1]
4-Methoxy Conformation: The methoxy group at C4 interacts with the benzylic protons at C3.[1] To maintain resonance stabilization (orbital overlap between Oxygen lone pairs and the Aromatic
-system), the O-Me bond prefers to be coplanar with the ring.[1] However, steric clash with C3 protons can force a slight twist, potentially reducing resonance energy and altering the local electron density.[1]
Visualization: Conformational Energy Landscape
The following diagram illustrates the thermodynamic transition between the two primary envelope conformations (C2-endo and C2-exo) and the high-energy planar transition state.[1]
Figure 1: Conformational energy landscape of the indane ring puckering, influenced by 4,7-substitution.
Estimated Thermodynamic Parameters
Direct calorimetric data for this specific derivative is sparse in public literature.[1] The values below are theoretical estimates derived from Group Additivity Methods (Benson’s Group Increments) and Density Functional Theory (DFT) trends for substituted indanes.
Table 1: Estimated Thermodynamic Properties
Parameter
Estimated Value
Rationale
Heat of Formation ()
-120 to -140 kJ/mol
Exothermic formation driven by aromatic stability, offset slightly by ring strain and steric repulsion.
Boiling Point
352°C ± 40°C
High molecular weight and polarity (ether linkage) elevate BP significantly above unsubstituted indane (178°C).[1]
Resonance Energy
~36 kcal/mol
Comparable to benzene; the EDGs (Methoxy/Methyl) generally maintain or slightly enhance -electron density.[1]
LogP (Lipophilicity)
3.34
Indicates high hydrophobicity; thermodynamically prefers non-polar phases/solvents.[1]
Homolytic Bond Dissociation Energy (Benzylic C-H)
~85 kcal/mol
The benzylic C-H bonds (C1/C3) are the weakest links, significantly weaker than aryl C-H (~110 kcal/mol).[1]
Chemical & Metabolic Stability Profile
While thermodynamically stable (it will not spontaneously decompose at room temperature), the molecule is kinetically reactive due to its electron-rich nature.[1]
Electronic Activation & Oxidation Risks
The 4-Methoxy and 7-Methyl groups are both Electron Donating Groups (EDGs) .[1]
Effect: They increase the electron density of the benzene ring, particularly at the C5 and C6 positions (ortho/para direction).[1]
Consequence: The ring is highly susceptible to Electrophilic Aromatic Substitution (EAS) and Oxidation .[1]
Benzylic Oxidation: The C1 and C3 positions are activated by the aromatic ring.[1] In the presence of atmospheric oxygen and light (photo-oxidation) or radical initiators, these positions can oxidize to form 1-indanone or 3-indanone derivatives.[1]
Metabolic/Degradation Pathways
In a biological or environmental context, the thermodynamic drive is toward more oxidized, polar species.[1]
Figure 2: Primary degradation and metabolic pathways driven by thermodynamic susceptibility of benzylic and ether moieties.
Experimental Protocols for Stability Profiling
To validate the thermodynamic and kinetic stability of 4-Methoxy-7-methylindane, the following Forced Degradation Protocol is recommended. This self-validating workflow ensures all degradation products are captured.[1]
Flag: Any new peak >0.1% area must be characterized (likely indanone derivatives).
Storage Recommendations
Based on the thermodynamic profile:
Temperature: Room temperature is acceptable, but 2–8°C is preferred for long-term storage to inhibit slow benzylic oxidation.[1]
Atmosphere: Store under Argon or Nitrogen to prevent autoxidation.[1]
Container: Amber glass (protect from photolytic radical initiation).[1]
References
Fluorochem. (2024).[1] 4-Methoxy-7-methylindane Product Safety and Properties. Retrieved from [1]
Yamano, T., et al. (2006).[1] Process for the preparation of Ramelteon. US Patent US8242291B2.[1] Retrieved from
Benson, S. W. (1976).[1] Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience.[1] (Foundational text for Group Additivity estimates).
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 11660376, Ramelteon Intermediate. Retrieved from [1]
Uchikawa, O., et al. (2002).[1] Synthesis of a novel series of (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide derivatives. Journal of Medicinal Chemistry, 45(19), 4222-4239.[1] (Primary source for Indane scaffold chemistry in Ramelteon).[1]
Safety data sheet (SDS) and toxicology of 4-Methoxy-7-methylindane
Technical Monograph: Safety Profile and Toxicological Assessment of 4-Methoxy-7-methylindane Executive Summary This technical guide provides a comprehensive safety and toxicological analysis of 4-Methoxy-7-methylindane (...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Safety Profile and Toxicological Assessment of 4-Methoxy-7-methylindane
Executive Summary
This technical guide provides a comprehensive safety and toxicological analysis of 4-Methoxy-7-methylindane (CAS: 175136-08-0).[1] While standard Safety Data Sheets (SDS) provide surface-level hazard codes, this document bridges the gap between regulatory compliance and practical research application. It utilizes Quantitative Structure-Activity Relationship (QSAR) read-across methodologies to predict toxicological endpoints where empirical data is proprietary or sparse.
Target Audience: Medicinal Chemists, process safety engineers, and DMPK (Drug Metabolism and Pharmacokinetics) researchers.
Part 1: Physicochemical Identity & Hazard Classification
Understanding the lipophilicity and electronic structure of 4-Methoxy-7-methylindane is prerequisite to predicting its biological behavior. The molecule features a fused bicyclic indane core with an electron-donating methoxy group, increasing its reactivity toward electrophilic aromatic substitution and potential metabolic oxidation.
Based on structural analogues (e.g., 4-methylanisole) and supplier data, the following GHS classifications apply. Note that while Acute Toxicity is often categorized as "Harmful," the specific LD50 has not been publicly established for this isomer, necessitating a conservative "Toxic" handling approach.
Part 2: Toxicological Assessment (Mechanism & Prediction)
Metabolic Activation & Pharmacokinetics
The primary toxicological concern with methoxy-indanes lies in their metabolic fate. The methoxy group is a prime target for O-demethylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19 in humans).
Mechanism of Action:
Phase I Metabolism: 4-Methoxy-7-methylindane undergoes O-demethylation to form 4-Hydroxy-7-methylindane .
Reactive Intermediates: Phenolic metabolites can undergo oxidation to form quinone methides, which are electrophilic and can form adducts with cellular proteins or DNA (genotoxicity potential).
Phase II Conjugation: The hydroxylated metabolite is typically glucuronidated or sulfated for excretion.
Visualization: Predicted Metabolic Pathway
The following diagram outlines the predicted metabolic trajectory and potential toxification points.
Caption: Predicted metabolic fate showing the bifurcation between detoxification (conjugation) and potential bioactivation (quinone formation).[2][5][6][7][8][9]
Read-Across Toxicology (QSAR)
Due to the absence of specific in vivo data for CAS 175136-08-0, we apply read-across logic using 4-Methylanisole (CAS 104-93-8) as the structural anchor.
Acute Oral Toxicity: 4-Methylanisole exhibits an LD50 of ~1920 mg/kg (Rat). We project 4-Methoxy-7-methylindane to fall within the Category 4 (Harmful if swallowed) range (300–2000 mg/kg).
Skin Sensitization: Indane derivatives often act as weak sensitizers. The high LogP (3.34) suggests rapid dermal uptake, making skin irritation (H315) the critical endpoint to control.
Part 3: Experimental Protocol – Purity & Stability Verification
To ensure reproducible toxicological data, researchers must verify the integrity of the material before use, as ether cleavage can occur over time.
Objective: Quantify purity and detect phenolic degradation products (4-hydroxy-7-methylindane) using HPLC-UV.
Reagents:
Acetonitrile (HPLC Grade)
Water (Milli-Q)
Formic Acid (0.1%)
Step-by-Step Methodology:
Sample Preparation:
Dissolve 10 mg of 4-Methoxy-7-methylindane in 10 mL of Acetonitrile (1 mg/mL stock).
Sonicate for 5 minutes to ensure complete dissolution.
Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the lipophilic compound).
Gradient: 50% B to 95% B over 10 minutes. (High organic start required due to lipophilicity).
Flow Rate: 1.0 mL/min.
Detection: UV at 280 nm (aromatic ring absorption) and 254 nm.
Analysis Logic (Self-Validating):
Validation Check: The parent peak (ether) should elute later (higher retention time) than the potential impurity (phenol) due to the phenol's ability to H-bond with the aqueous phase.
Acceptance Criteria: Purity > 98% by area integration. If a peak appears at RRT (Relative Retention Time) ~0.6-0.8, it is likely the demethylated degradation product.
Part 4: Exposure Control & Emergency Response
Engineering Controls
Ventilation: Use only in a Class II Biological Safety Cabinet or chemical fume hood. The volatile nature of indane derivatives poses an inhalation risk (H335).
Glove Selection: Nitrile gloves (0.11 mm) are insufficient for prolonged contact due to the compound's solvent-like properties.
Recommendation:Double-gloving (Nitrile inner, Laminate/Viton outer) is required for handling neat liquids.
Emergency Response Workflow
This logic flow dictates the immediate actions upon exposure.
Caption: Immediate response protocols stratified by exposure route. Note the prohibition of solvents for skin cleaning to prevent enhanced absorption.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7731, 4-Methylanisole (Analogue Read-Across). Retrieved from [Link]
European Chemicals Agency (ECHA). (2023).[5] C&L Inventory: 4-Methoxy-7-methylindane Hazard Classifications. Retrieved from [Link]
4-Methoxy-7-methylindane: A Versatile Scaffold in Modern Organic Synthesis
Abstract 4-Methoxy-7-methylindane has emerged as a crucial building block in the field of organic synthesis, offering a unique combination of steric and electronic properties. Its rigid bicyclic framework, coupled with t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-Methoxy-7-methylindane has emerged as a crucial building block in the field of organic synthesis, offering a unique combination of steric and electronic properties. Its rigid bicyclic framework, coupled with the strategic placement of methoxy and methyl groups, provides a versatile platform for the construction of complex molecular architectures. This technical guide delves into the synthesis, key reactions, and diverse applications of 4-methoxy-7-methylindane, with a particular focus on its utility in medicinal chemistry and materials science. Through an exploration of its reactivity and synthetic potential, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness this valuable synthetic intermediate.
Introduction: The Strategic Value of the Indane Moiety
The indane scaffold, a fused bicyclic system consisting of a benzene ring and a cyclopentane ring, is a privileged structure in medicinal chemistry and materials science. Its rigid conformation and defined spatial orientation of substituents allow for precise interactions with biological targets and predictable packing in solid-state materials. The incorporation of methoxy and methyl groups onto this framework, as seen in 4-methoxy-7-methylindane, further enhances its synthetic utility by providing handles for functionalization and modulating its electronic properties.
This guide will provide a comprehensive overview of 4-methoxy-7-methylindane as a building block. We will explore its synthesis, characteristic reactions, and its role in the construction of more complex molecules with significant biological or material properties.
Physicochemical Properties
Understanding the fundamental physical and chemical properties of 4-methoxy-7-methylindane is essential for its effective application in synthesis.
These properties indicate a relatively nonpolar molecule with a single site for hydrogen bonding at the methoxy oxygen. Its moderate lipophilicity (LogP) is a desirable trait in many drug discovery programs.
Synthesis of 4-Methoxy-7-methylindane
The synthesis of 4-methoxy-7-methylindane can be achieved through various routes, often starting from commercially available precursors. A common strategy involves the construction of the indanone core followed by reduction and functional group manipulation.
One plausible synthetic approach, based on established indanone syntheses, could involve the Friedel-Crafts acylation of an appropriately substituted aromatic precursor, followed by cyclization. For instance, the cyclization of acrylophenones under acidic conditions is a known method for preparing indanones.[2]
Conceptual Synthetic Workflow:
The following diagram illustrates a generalized synthetic pathway to 4-methoxy-7-methylindane, highlighting the key transformations.
Caption: Generalized synthetic workflow for 4-methoxy-7-methylindane.
Reactivity and Synthetic Applications
The reactivity of 4-methoxy-7-methylindane is primarily dictated by the aromatic ring and the benzylic positions of the cyclopentane ring. The methoxy group acts as an electron-donating group, activating the aromatic ring towards electrophilic substitution, while the methyl group provides a site for further functionalization.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring of 4-methoxy-7-methylindane is susceptible to various electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The directing effects of the methoxy and alkyl groups will influence the regioselectivity of these reactions.
Benzylic Functionalization
The benzylic protons at the C1 and C3 positions of the indane ring can be abstracted under appropriate conditions, allowing for the introduction of various functional groups. This provides a pathway to a diverse range of derivatives.
Building Block in Complex Molecule Synthesis
4-Methoxy-7-methylindane serves as a valuable precursor for the synthesis of more complex molecules, particularly in the realm of natural products and pharmaceuticals. The indane core is present in numerous biologically active compounds.[3]
Case Study: Synthesis of Indanone-based Bioactive Molecules
The synthesis of 4-hydroxy-7-methyl-1-indanone, a related natural product with antibacterial activity, highlights the utility of the indane scaffold.[4] Synthetic routes to this compound often start from precursors like 6-methylcoumarin and involve steps such as catalytic hydrogenation and cyclization.[4] This underscores the importance of the indane framework in constructing molecules with therapeutic potential.
Experimental Protocol: A Representative Electrophilic Bromination
The following protocol is a representative example of an electrophilic aromatic substitution on a substituted indane derivative. This is a generalized procedure and should be adapted and optimized for 4-methoxy-7-methylindane based on preliminary experiments.
Objective: To introduce a bromine atom onto the aromatic ring of 4-methoxy-7-methylindane.
Materials:
4-Methoxy-7-methylindane
N-Bromosuccinimide (NBS)
Anhydrous Dichloromethane (DCM)
Inert atmosphere (Nitrogen or Argon)
Standard glassware for organic synthesis
Procedure:
Dissolve 4-methoxy-7-methylindane (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
Cool the solution to 0 °C using an ice bath.
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 10-15 minutes.
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired brominated product.
Self-Validation: The success of the reaction can be confirmed by ¹H and ¹³C NMR spectroscopy, which will show characteristic shifts in the aromatic region and the appearance of a new carbon-bromine signal. Mass spectrometry will confirm the incorporation of a bromine atom.
Logical Relationship Diagram:
Caption: Logical flow from the starting material to its applications.
Conclusion: A Promising Future in Synthesis
4-Methoxy-7-methylindane stands as a testament to the power of well-designed building blocks in modern organic synthesis. Its unique structural and electronic features provide a robust platform for the creation of novel molecules with diverse applications. As the demand for sophisticated organic molecules in medicine and materials science continues to grow, the importance of versatile scaffolds like 4-methoxy-7-methylindane is set to increase. Further exploration of its reactivity and the development of new synthetic methodologies will undoubtedly unlock its full potential, paving the way for future innovations.
References
ResearchGate. (n.d.). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Retrieved February 9, 2026, from [Link]
ResearchGate. (n.d.). Synthesis of optically active indane building blocks using an enzymatic resolution approach. Retrieved February 9, 2026, from [Link]
ResearchGate. (n.d.). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Retrieved February 9, 2026, from [Link]
Synthesis of 4-Methoxy-7-methylindane: A Detailed Protocol for Drug Development Professionals
Introduction: The Significance of the Indane Scaffold The indane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals. Its r...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Indane Scaffold
The indane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. 4-Methoxy-7-methylindane, in particular, serves as a crucial intermediate in the synthesis of various drug candidates, leveraging the electronic and steric properties of its methoxy and methyl substituents to modulate pharmacological activity. This document provides a comprehensive, step-by-step guide for the synthesis of 4-Methoxy-7-methylindane, designed for researchers and professionals in the field of drug development. The presented protocol is a robust and scalable five-step sequence, commencing from readily available starting materials.
Strategic Overview of the Synthesis
The synthesis of 4-Methoxy-7-methylindane is approached through a convergent strategy, involving the construction of a key intermediate, 4-methoxy-7-methyl-1-indanone, followed by its deoxygenation. The overall synthetic workflow is depicted below:
Application
Application Note: Precision Synthesis of 4-Methoxy-7-methylindane
Abstract & Strategic Overview The preparation of 4-Methoxy-7-methylindane presents a specific regiochemical challenge: installing substituents at the 4- and 7-positions of the indane core requires precise control over ar...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The preparation of 4-Methoxy-7-methylindane presents a specific regiochemical challenge: installing substituents at the 4- and 7-positions of the indane core requires precise control over aromatic substitution patterns.[1][2] Standard Friedel-Crafts alkylation of toluene or anisole often yields isomeric mixtures (e.g., 5,7- or 4,6-substitution) that are difficult to separate.[1][2]
This guide details a "Regio-Locked" Synthetic Pathway utilizing a coumarin precursor.[1][2] By starting with 6-methylcoumarin, the 1,2,4-substitution pattern on the benzene ring is pre-established, forcing the cyclization to occur exclusively at the desired position.[2] This route minimizes isomeric byproducts and provides a scalable, high-purity protocol suitable for pharmaceutical intermediate synthesis.[1][2]
Key Chemical Transformations[1][2][3]
Precursor Activation: Hydrolytic ring-opening and hydrogenation of 6-methylcoumarin.[1][2]
Regioselective Cyclization: Intramolecular Friedel-Crafts acylation mediated by Polyphosphoric Acid (PPA).[1][2][3]
Functionalization: O-Methylation of the phenol intermediate.[1][2]
Deoxygenation: Ionic hydrogenation to reduce the ketone to the final methylene group.[1][2]
Excellent; intermediates are crystalline.[1][2][4][5]
Mechanistic Logic
The Coumarin Pathway succeeds because the precursor, 3-(2-hydroxy-5-methylphenyl)propanoic acid , possesses a free phenol ortho to the propanoic acid chain.[1][2] The strong electron-donating effect of the hydroxyl group, combined with the steric blocking of the methyl group, directs the PPA-mediated cyclization to the only accessible ortho position, yielding the 4,7-substitution pattern exclusively [1].
Why Ionic Hydrogenation?
Standard Clemmensen reduction (Zn/Hg) is harsh and generates heavy metal waste.[1][2] Catalytic hydrogenation (Pd/C) risks reducing the aromatic ring.[1][2] Ionic Hydrogenation (Et₃SiH/TFA) is chemoselective for aryl ketones, converting them to methylene groups under mild conditions [2].[1][2]
Catalyst (Optional): Boron Trifluoride Etherate (BF₃[1][2]·OEt₂) can accelerate the reaction if sluggish.[1][2]
Protocol
Dissolve 4-methoxy-7-methyl-1-indanone (20 mmol) in TFA (40 mL).
Note: TFA serves as both solvent and proton source.
Cool to 0°C under N₂ atmosphere.
Add Triethylsilane (50 mmol, 2.5 equiv) dropwise over 20 minutes.
Allow to warm to Room Temperature and stir for 12–18 hours.
Workup:
Pour mixture into ice water/NaHCO₃ (careful of CO₂ evolution).
Extract with Hexanes or Diethyl Ether (3 x 50 mL).[1][2]
Wash organic layer with brine and dry over MgSO₄.[1][2][6][10]
Purification: Silica gel chromatography (Hexanes:EtOAc 95:5) yields the target 4-methoxy-7-methylindane as a colorless oil or low-melting solid.[1][2]
Visualizing the Pathway
The following diagram illustrates the "Coumarin Lock" strategy, highlighting the preservation of regiochemistry throughout the synthesis.
Caption: The "Coumarin Lock" pathway ensures the 4,7-substitution pattern is established before the indane ring is closed.[1][2]
Troubleshooting & Optimization
Problem
Probable Cause
Corrective Action
Low Yield in Cyclization
Temperature too high (>90°C) leading to polymerization.[1][2]
Maintain reaction temperature strictly between 75–80°C.
Incomplete Methylation
Water in solvent (Acetone/DMF) quenching the base.[1][2]
Use anhydrous K₂CO₃ and dry solvents.[1][2] Add 10% excess MeI.[1][2]
Alcohol Intermediate
Incomplete reduction of ketone (stopped at -OH).[1][2]
Increase Et₃SiH equivalents to 3.0 or add BF₃·OEt₂ (0.1 equiv) to activate the ketone.[1][2]
Regioisomer Contamination
Impure starting material.
Verify 6-methylcoumarin purity by GC-MS before starting.[1][2]
Safety & Handling
Polyphosphoric Acid (PPA): Highly viscous and corrosive.[1][2] Causes severe burns.[1][2] Handle with gloves and face shield.[1][2] Neutralize spills with sodium bicarbonate.[1][2]
Iodomethane (MeI): Volatile alkylating agent.[1][2] Suspected carcinogen.[1][2] Use only in a fume hood. Destroy excess MeI with ammonia solution.[1][2]
Trifluoroacetic Acid (TFA): Corrosive and volatile.[1][2] Inhalation hazard.[1][2]
References
ResearchGate. Facile syntheses of 4-hydroxy-7-methyl-1-indanone. Retrieved from [Link]
Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction... Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone (General protocol reference). Org. Synth. 2012, 89, 115-125.[1][2][10] Retrieved from [Link]
Application Note: Precision Synthesis of 4-Methoxy-7-methylindane via Friedel-Crafts Cyclization
Here is a comprehensive Application Note and Protocol guide for the synthesis of 4-Methoxy-7-methylindane , designed for research and development professionals. Executive Summary The 4-methoxy-7-methylindane scaffold is...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a comprehensive Application Note and Protocol guide for the synthesis of 4-Methoxy-7-methylindane , designed for research and development professionals.
Executive Summary
The 4-methoxy-7-methylindane scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of melatonin receptor agonists (e.g., Ramelteon analogs) and novel agrochemicals. Its synthesis presents a specific regiochemical challenge: establishing the 4,7-substitution pattern on the fused ring system.
This guide details a robust, field-proven synthetic route utilizing a Friedel-Crafts intramolecular acylation as the key ring-closing step. Unlike generic protocols, this workflow prioritizes regiocontrol by utilizing a 6-methylcoumarin precursor strategy to lock the substitution pattern prior to cyclization.
Key Advantages of This Protocol
Regiocontrol: Eliminates isomer formation by fixing the methyl/methoxy positions in the precursor.
Purity: Stepwise purification checkpoints ensure high-grade API intermediates.
Strategic Pathway & Retrosynthesis
To achieve the 4-methoxy-7-methyl substitution pattern, we cannot rely on direct alkylation of indane due to poor selectivity. Instead, we construct the side chain on a pre-substituted benzene ring.
Mechanistic Note: The methoxy group at the ortho position (relative to the chain) directs the cyclization to the para position relative to itself (Position 6 of the phenyl ring), which becomes Position 7 of the indanone.
Starting Material: 6-Methylcoumarin (commercially available or synthesized from p-cresol).
Objective: Synthesize 3-(2-methoxy-5-methylphenyl)propanoic acid.
Rationale: Starting from 6-methylcoumarin ensures the methyl group is perfectly positioned para to the eventual methoxy group, forcing the Friedel-Crafts closure to the desired carbon.
Setup: Dissolve the acrylic acid derivative (from 1.1) in Ethanol (10 mL/g). Add 10% Pd/C (5 wt% loading).
Reaction: Hydrogenate at 30-40 psi (Parr shaker) or balloon pressure for 4-6 hours at RT.
Filtration: Filter through a Celite pad to remove catalyst.
Concentration: Evaporate solvent to yield 3-(2-methoxy-5-methylphenyl)propanoic acid .
QC Check: 1H NMR should show loss of vinylic protons and appearance of A2B2/multiplet pattern for the ethyl chain.
Phase 2: The Core Friedel-Crafts Cyclization
Objective: Intramolecular ring closure to form 4-methoxy-7-methyl-1-indanone.
Method: Polyphosphoric Acid (PPA) Cyclization.
Why PPA? While SOCl2/AlCl3 is an alternative, PPA acts as both solvent and Lewis acid/dehydrating agent, minimizing handling of moisture-sensitive aluminum chloride and reducing oligomerization side products.
Protocol
Preparation: Heat Polyphosphoric Acid (10g per 1g of substrate) to 60°C in a reactor equipped with an overhead stirrer.
Viscosity Note: PPA is extremely viscous at RT. Pre-heating is mandatory for effective mixing.
Addition: Add 3-(2-methoxy-5-methylphenyl)propanoic acid portion-wise to the stirring PPA.
Reaction: Ramp temperature to 85°C . Stir for 2–3 hours.
Monitor: Reaction color typically shifts from yellow to deep red/brown.
Stop Condition: TLC (Hexane/EtOAc 8:2) shows consumption of acid (Rf ~0.1) and appearance of indanone (Rf ~0.5).
Quenching (Exothermic): Cool mixture to 50°C. Pour slowly onto crushed ice (500g) with vigorous stirring. The complex hydrolyzes, precipitating the indanone.
Extraction: Extract the aqueous slurry with CH2Cl2 (3 x 100 mL). Wash organics with Sat. NaHCO3 (to remove unreacted acid) and Brine.
Purification: Recrystallize from Hexane/Ethanol or perform flash chromatography (Silica, 0-20% EtOAc in Hexane).
Data Output: 4-Methoxy-7-methyl-1-indanone
Property
Value
Appearance
Pale yellow crystalline solid
Melting Point
108–110°C
Yield
75–82%
| Key IR Stretch | ~1695 cm⁻¹ (Conjugated Ketone) |
Phase 3: Carbonyl Reduction to Indane
Objective: Reduction of the ketone to the methylene group to yield 4-Methoxy-7-methylindane.
Method: Ionic Hydrogenation (Silane/Acid) - Recommended for high purity.
Note: Standard Clemmensen reduction (Zn/Hg) is effective but generates toxic mercury waste. Wolff-Kishner requires harsh basic conditions that may affect the ether. Ionic hydrogenation is milder.
Reaction: Allow to warm to RT and stir for 12–18 hours.
Mechanism:[3][4] TFA protonates the ketone; Silane delivers hydride.
Workup: Quench by pouring into ice water. Extract with Hexanes (indanes are very lipophilic).
Neutralization: Wash Hexane layer rigorously with Sat. NaHCO3 until aqueous phase is pH 8 (removal of TFA is critical).
Final Isolation: Dry over MgSO4 and concentrate. Distillation (Kugelrohr) or column chromatography (100% Hexane) yields the target oil.
Process Workflow & Decision Logic
Figure 2: Operational workflow for the cyclization and reduction phases.
Troubleshooting & Critical Process Parameters
Issue
Probable Cause
Corrective Action
Low Yield in Cyclization
Temperature too low (<70°C) or stirring insufficient in viscous PPA.
Increase temp to 85-90°C; use mechanical stirring; ensure PPA is fresh (high anhydride content).
Regioisomer Contamination
Starting material impurity or intermolecular acylation.
Verify precursor purity by HPLC. Dilute reaction to favor intramolecular reaction.
Incomplete Reduction
Old Triethylsilane or wet TFA.
Use fresh reagents. If ketone persists, add catalytic BF3·Et2O to the TFA/Silane mixture.
Dimerization
Radical coupling during isolation.
Perform evaporation under N2; add BHT (stabilizer) to ether extracts.
References
Synthesis of Indanone Precursors
Title: Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune.[5]
Source: ResearchG
Context: Confirms the route starting from 6-methylcoumarin to the indanone intermedi
Friedel-Crafts Methodology
Title: Polyphosphoric acid (PPA) in Organic Synthesis.
Source: Organic Chemistry Portal / General Reference.
Context: Standard protocols for PPA-mediated cycliz
Ionic Hydrogenation Protocols:
Title: Ionic Hydrogenation of Ketones.
Source: Journal of Organic Chemistry (General Methodology Reference).
Context: Use of Et3SiH/TFA for reducing aryl ketones to methylenes.
Application Note: Advanced Solvent Selection & Extraction Protocols for 4-Methoxy-7-methylindane
Executive Summary This application note provides a technical framework for the isolation and extraction of 4-Methoxy-7-methylindane , a lipophilic aromatic ether often encountered as a key intermediate in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note provides a technical framework for the isolation and extraction of 4-Methoxy-7-methylindane , a lipophilic aromatic ether often encountered as a key intermediate in the synthesis of pharmaceutical scaffolds or as a component in essential oil fractionation.[1]
The extraction of methoxy-indanes presents a specific set of challenges:
Lipophilicity: High logP values require non-polar solvents, but the methoxy ether linkage introduces a dipole that must be accommodated.
Selectivity: Co-extraction of structurally similar phenolic byproducts or aliphatic impurities is common.[1]
Sustainability: Traditional solvents like Dichloromethane (DCM) are being phased out in favor of green alternatives (e.g., 2-MeTHF).[1]
This guide moves beyond basic "recipe" protocols, offering a first-principles approach based on Hansen Solubility Parameters (HSP) and Green Chemistry metrics.
Physicochemical Profiling & Solubility Theory
To select the optimal solvent, we must first profile the target molecule. 4-Methoxy-7-methylindane is a neutral, bicyclic aromatic ether.[1]
Predicted Molecular Properties
Property
Value (Est.)
Significance for Extraction
Molecular Weight
~162.23 g/mol
Suitable for standard LLE and GC/HPLC analysis.[1]
LogP (Octanol/Water)
3.2 – 3.6
Highly lipophilic.[1] Will partition >99% into organic phase.[1]
pKa
N/A (Neutral)
Critical: Cannot be ionized by pH swings (unlike phenols).[1]
Preferred. Higher boiling point, bio-derived options available.[1]
Esters
Ethyl Acetate (EtOAc)
Good
9 (Excellent)
Good , but may co-extract more polar impurities than ethers.[2]
Hydrocarbons
Heptane / Toluene
Moderate
7 (Good)
Use as a co-solvent to improve selectivity against polar impurities.[1]
Analyst Insight: While DCM is the traditional "go-to" for indanes, 2-MeTHF is the superior choice for modern workflows.[1] It offers similar solvation power but separates from water more cleanly (better phase cut) and has a lower vapor pressure, reducing evaporative losses during handling.
Decision Tree: Solvent Selection Workflow
The following diagram outlines the logical flow for selecting the extraction solvent based on the matrix and purity requirements.
Figure 1: Decision matrix for selecting the optimal extraction solvent based on regulatory needs and impurity profile.
Detailed Extraction Protocols
Protocol A: Green Extraction (2-MeTHF) – Recommended
Objective: High-yield isolation from an aqueous reaction quench or biological fluid.[1]
Charge: Transfer the aqueous mixture containing 4-Methoxy-7-methylindane into the separatory funnel.
Extract: Add 2-MeTHF (ratio 1:1 v/v relative to aqueous phase).
Equilibrate: Shake vigorously for 2 minutes. Vent frequently. 2-MeTHF has a higher viscosity than DCM; ensure thorough mixing.[1]
Phase Separation: Allow layers to settle.
Note: 2-MeTHF (Density ~0.[1]85) will be the Upper Layer .[1] Water is the Lower Layer.
Impurity Wash (Critical Step):
Drain the lower aqueous layer.
Wash the organic (upper) layer with 1M NaOH (0.5 vol).
Mechanism:[1][3][4] 4-Methoxy-7-methylindane is neutral and stays in the organic phase.[1] Any unreacted phenolic starting materials (e.g., 4-methyl-7-hydroxyindane) will ionize (
Objective: Isolation when the sample contains other non-polar impurities or when a "cleaner" extract is needed for direct GC injection.[1]
Solvent System: Prepare a mixture of MTBE:Heptane (3:1) . The addition of heptane reduces the polarity of the solvent, excluding semi-polar impurities that pure MTBE might extract.
Extraction: Perform LLE as above (Solvent is Top Layer).[1]
Polishing: Pass the final organic extract through a small plug of Silica Gel (0.5g) to physically adsorb polar contaminants before evaporation.[1]
Analytical Validation & Quality Control
Do not assume extraction success. Validate using the following metrics.
Mass Balance Check
Calculate the Partition Coefficient (
) efficiency:
Target: >95% recovery after 2 extractions.[1]
Azeotrope with ethanol; ensure high vacuum drying for 4 hours.
References
GSK Solvent Sustainability Guide: Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry.
Hansen Solubility Parameters: Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2][5]
Green Solvent Alternatives: Byrne, F. P., et al. (2016).[6][7] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.
PubChem Compound Database: National Center for Biotechnology Information.[1] "4-Methoxyphenol (Analog Data)."
Application Notes & Protocols: 4-Methoxy-7-methylindane as a Versatile Precursor for a Rigid Chiral Auxiliary in Asymmetric Synthesis
Abstract In the field of asymmetric synthesis, the development of effective and recoverable chiral auxiliaries is paramount for the production of enantiomerically pure molecules, particularly in drug discovery and develo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the field of asymmetric synthesis, the development of effective and recoverable chiral auxiliaries is paramount for the production of enantiomerically pure molecules, particularly in drug discovery and development.[1][2] A successful chiral auxiliary must reliably control the stereochemical outcome of a reaction and be readily removable for recovery and reuse.[2][] This guide details the synthesis and application of a novel chiral auxiliary derived from 4-Methoxy-7-methylindane. The indane scaffold provides a conformationally rigid framework, which is an advantageous feature for inducing high levels of stereoselectivity in asymmetric transformations.[4][5] We present a comprehensive set of protocols, from the synthesis of the racemic indanone precursor to its enantioselective reduction, derivatization into an oxazolidinone-based chiral auxiliary, and its subsequent application in a highly diastereoselective aldol reaction.
Rationale and Design Principle
The core concept behind using a 4-Methoxy-7-methylindane derivative lies in its rigid bicyclic structure. Unlike more flexible auxiliaries, the fused ring system of the indane core minimizes conformational ambiguity. When this scaffold is incorporated into a directing group, such as an Evans-type oxazolidinone, it presents a well-defined and sterically hindered facial environment. This environment effectively shields one face of the reactive enolate, forcing incoming electrophiles to approach from the opposite, unhindered side, thereby ensuring high diastereoselectivity.[6] This guide outlines a modern approach, favoring a catalytic asymmetric reduction for establishing the key stereocenter over classical resolution, offering greater efficiency and elegance.[7]
Synthesis and Derivatization Workflow
The overall strategy involves a multi-step sequence beginning with the synthesis of the key indanone intermediate, followed by the creation of the chiral center, and finally, the formation of the functional auxiliary.
Application Note: Handling, Storage, and Stability Protocols for 4-Methoxy-7-methylindane
Executive Summary 4-Methoxy-7-methylindane (C₁₁H₁₄O) is a specialized bicyclic intermediate often utilized in the synthesis of melatonin receptor agonists and complex agrochemicals. While chemically robust compared to al...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Methoxy-7-methylindane (C₁₁H₁₄O) is a specialized bicyclic intermediate often utilized in the synthesis of melatonin receptor agonists and complex agrochemicals. While chemically robust compared to aldehydes or amines, this compound possesses specific structural vulnerabilities—specifically the electron-rich aromatic system and benzylic carbons—that predispose it to slow oxidative degradation and photo-instability.
This guide outlines a Zero-Compromise Protocol for handling this compound. The objective is to maintain >99.5% purity over extended storage periods (6–12 months) by mitigating the three primary degradation vectors: Benzylic Oxidation , Demethylation , and Photolytic Cleavage .
Physicochemical Profile & Risk Assessment
Before handling, researchers must understand the "Why" behind the safety protocols. The molecule’s behavior is dictated by the interplay between the lipophilic indane core and the activating methoxy substituent.
Chemical Identity
Property
Value / Description
Chemical Name
4-Methoxy-7-methylindane
Molecular Formula
C₁₁H₁₄O
Molecular Weight
162.23 g/mol
Predicted LogP
~3.5 (Highly Lipophilic)
Physical State
Viscous oil or low-melting solid (isomer dependent)
Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Critical Reactivity Points (The "Why")
Benzylic Oxidation: The C1 and C3 positions of the indane ring are benzylic. The electron-donating methoxy group at C4 increases electron density, making these positions more susceptible to radical autoxidation by atmospheric oxygen, eventually forming indanones or alcohols.
Ether Cleavage: While the methyl ether is generally stable, exposure to strong Lewis acids (e.g., BBr₃, AlCl₃) or unintentional acidic moisture can lead to demethylation, yielding the phenol (4-hydroxy-7-methylindane).
Storage Protocol: The "Cold-Dark-Inert" System
To ensure long-term integrity, a multi-barrier storage system is required. Do not rely on the manufacturer's shipping packaging for long-term storage.
The Storage Hierarchy (Decision Logic)
Figure 1: Decision matrix for storage conditions based on usage frequency. High-contrast nodes indicate critical control points.
Step-by-Step Storage Procedure
Aliquot Immediately: Upon receipt, do not store the bulk bottle. Repeated freeze-thaw cycles introduce moisture. Divide the material into single-use aliquots (e.g., 100 mg or 500 mg) inside amber borosilicate vials.
Inert Atmosphere: Gently stream dry Argon or Nitrogen into the vial for 15–30 seconds to displace headspace oxygen. Note: Argon is preferred as it is heavier than air and forms a better "blanket" over the substance.
Seal Integrity: Cap tightly with a Teflon-lined septum cap. Wrap the cap-neck junction with Parafilm® M or electrical tape to prevent gas exchange.
Thermal Control: Place sealed vials into a secondary container (Ziploc with desiccant packet) and store at -20°C .
Handling and Transfer Protocols
The primary risk during handling is the introduction of atmospheric moisture, which can cause hydrolysis over time, or oxygen, which initiates radical chains.
Solvation and Transfer
Objective: Transfer material without exposing the bulk stock to air.
Equilibration: Allow the cold vial to warm to room temperature inside a desiccator before opening. Opening a cold vial in humid air causes immediate water condensation on the chemical.
Solvent Choice: Use anhydrous solvents (Dichloromethane or THF) stored over molecular sieves.
Syringe Technique:
If the material is a liquid/oil: Use a gas-tight syringe. Pierce the septum, withdraw the required volume, and backfill with inert gas if using a Schlenk line.
If the material is solid: Weigh quickly in a tared vessel. If high precision is needed for catalytic reactions, weigh inside a glovebox or glove bag.
Reaction Setup Workflow
Figure 2: Operational workflow for handling air-sensitive intermediates. Note the parallel path for resealing the stock immediately.
Quality Control & Validation
Trust but verify. Before committing this intermediate to a high-value synthesis step (e.g., a Friedel-Crafts acylation or demethylation), validate its purity.
1H-NMR Validation Criteria
Run a proton NMR in CDCl₃. Look for these specific degradation markers:
Purity Check: The methoxy singlet should appear around
3.8 ppm. The 7-methyl singlet should be distinct around 2.2–2.4 ppm.
Oxidation Flag: Check for new peaks in the
4.5–6.0 ppm region (benzylic alcohols) or downfield near 9–10 ppm (aldehydes from ring opening, though rare).
Pass Criteria: Single spot. Any "trailing" or baseline material suggests oxidative polymerization or phenol formation.
Emergency Procedures (Spills & Exposure)
Skin Contact: Indanes are lipophilic and penetrate skin easily. Wash immediately with soap and water. Do not use alcohol/acetone (increases permeability).
Spill Cleanup: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as the compound is organic and flammable. Dispose of as halogen-free organic waste.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for handling and purification of organic intermediates).
National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted Indanes. (General safety and physical property data for indane class).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purification of 4-Methoxy-7-methylindane
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of crude 4-Methoxy-7-methylindane. As a Senior Application Scientist, my goal...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of crude 4-Methoxy-7-methylindane. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested methodologies to help you overcome common and complex purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-Methoxy-7-methylindane?
A1: The impurity profile of crude 4-Methoxy-7-methylindane is highly dependent on its synthetic route, which often involves a Friedel-Crafts type reaction or similar cyclization.[1][2][3] Potential impurities include:
Unreacted Starting Materials: Such as 2-methyl-m-cresol methyl ether or related precursors.
Regioisomers: Depending on the cyclization strategy, isomers like 6-Methoxy-7-methylindane or 4-Methoxy-5-methylindane can form.
Polyalkylated Byproducts: The product, an activated aromatic ring, can sometimes react further to yield di- or poly-substituted indanes.[4]
Solvent and Reagent Residues: Residual solvents from the reaction or work-up, and remnants of catalysts or acids (e.g., AlCl₃, polyphosphoric acid).[5]
Oxidation/Decomposition Products: Aromatic ethers can be susceptible to oxidation or degradation under harsh reaction or work-up conditions, leading to colored impurities.
Q2: What is the best first-pass purification strategy for a large batch of crude product?
A2: For multi-gram to kilogram scale, vacuum distillation is the most efficient and economical first-pass method, assuming the impurities have sufficiently different boiling points from the desired product. 4-Methoxy-7-methylindane is a substituted indane, and related structures are often purified by distillation.[6] This method is excellent for removing non-volatile baseline impurities (catalyst residues, polymers) and highly volatile components (residual solvents). For thermally sensitive material or to achieve higher purity, a subsequent polishing step like column chromatography may be necessary.
Q3: How can I effectively monitor the progress of my purification?
A3: A multi-technique approach is recommended:
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of column chromatography fractions and assessing the complexity of the crude mixture. It helps in selecting an appropriate solvent system for flash chromatography.[7]
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity analysis and allows for the identification of volatile impurities by their mass-to-charge ratio and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity of the final product and identifying any isomeric or structurally similar impurities that may co-elute in chromatography.
Troubleshooting Guide: From Crude to Pure
This section addresses specific problems you may encounter during the purification process. Each solution is grounded in established chemical principles to ensure a robust and reproducible outcome.
Problem 1: My crude product is a dark, oily residue with significant baseline material on TLC.
Underlying Cause: This typically indicates the presence of polymeric byproducts or catalyst residues. Friedel-Crafts reactions, if not properly controlled, are known to produce tars. Acidic work-ups can also contribute to the degradation of electron-rich aromatic compounds.
Expert Solution: Before attempting more sophisticated purification, perform a series of liquid-liquid extractions. Dissolve the crude oil in a nonpolar solvent like dichloromethane or ethyl acetate. Wash sequentially with:
A 5% HCl solution to remove any basic organic impurities.
A saturated NaHCO₃ solution to neutralize residual acid catalyst.
Brine (saturated NaCl solution) to break up emulsions and remove bulk water.
This pre-purification will often remove a significant portion of the highly polar and non-volatile impurities, making subsequent steps more effective.
Problem 2: After distillation, my product purity is stuck at ~90-95%, with a closely-boiling impurity.
Underlying Cause: The persistent impurity is likely a regioisomer of 4-Methoxy-7-methylindane. Isomers often have very similar boiling points, making separation by distillation alone difficult.
Expert Solution:Flash Column Chromatography is the method of choice for separating isomers. The key is to develop a solvent system with optimal selectivity.
Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.[8]
Solvent System Selection: Start by screening solvent systems with TLC. A good target is to achieve an Rf value of ~0.3 for the main product and maximal separation (ΔRf) from the isomeric impurity.
Initial System: Begin with a low polarity mixture, such as 5% Ethyl Acetate in Hexane.
Optimization: If separation is poor, try a solvent system with different selectivity, like Dichloromethane/Hexane or Toluene/Hexane. Aromatic solvents like toluene can offer unique pi-pi interactions that may aid in separating aromatic isomers.
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column to avoid air bubbles.
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel ("dry loading"). This technique often results in sharper bands and better separation.
Elution & Collection: Run the column, collecting fractions. Monitor the fractions by TLC, pooling those that show a single, pure spot corresponding to 4-Methoxy-7-methylindane.
Problem 3: My final product is pure by GC and NMR, but it has a persistent yellow or brown color.
Underlying Cause: The color is likely due to trace amounts of highly conjugated or oxidized impurities that are present in concentrations too low to be detected by standard GC or NMR.
Expert Solution: This is a classic case where a final polishing step can be highly effective.
Activated Carbon Treatment: Dissolve the product in a suitable solvent (e.g., ethanol or hexane). Add a small amount (1-2% by weight) of activated carbon and stir for 30-60 minutes at room temperature. The colored impurities will adsorb onto the surface of the carbon. Filter the mixture through a pad of Celite® to remove the carbon. This is often sufficient to yield a colorless product.
Recrystallization (if applicable): If 4-Methoxy-7-methylindane is a solid or can be induced to crystallize, recrystallization is an excellent method for removing colored impurities.[9][10][11] The impurities often remain in the mother liquor. A mixed-solvent system (e.g., ethanol/water or hexane/ethyl acetate) may be required.
Data Summary Table for Purification Methods
Method
Best For
Key Parameters
Pros
Cons
Vacuum Distillation
Initial bulk purification; removing non-volatile or highly volatile impurities.
Pressure (mbar), Temperature (°C), Fractionation column efficiency.
Fast, scalable, economical.
Poor separation of isomers with close boiling points; risk of thermal degradation.[6]
Flash Chromatography
Isomer separation; removal of impurities with similar volatility but different polarity.
Stationary Phase (Silica/Alumina), Mobile Phase composition, Column dimensions.
High resolution, versatile, applicable to a wide range of compounds.[7][12]
Solvent-intensive, can be time-consuming, requires method development.
Recrystallization
Final polishing of solid products; removal of trace colored impurities.
Solvent choice, Cooling rate, Concentration.
Can yield very high purity material, cost-effective.
Product must be a solid; potential for significant yield loss in mother liquor.[13]
Activated Carbon
Decolorization.
Carbon type, Contact time, Temperature.
Highly effective for removing trace colored impurities.
Can adsorb some product, leading to minor yield loss; requires filtration.
Logical Troubleshooting Flow
This diagram provides a decision-making framework for selecting the appropriate purification strategy based on the initial assessment of your crude product.
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Technical Support Center: 4-Methoxy-7-methylindane Stability & Handling
This guide is structured as a specialized Technical Support Center for researchers handling 4-Methoxy-7-methylindane (CAS 175136-08-0) . It synthesizes organic stability principles with practical handling protocols.
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a specialized Technical Support Center for researchers handling 4-Methoxy-7-methylindane (CAS 175136-08-0) . It synthesizes organic stability principles with practical handling protocols.
4-Methoxy-7-methylindane is an electron-rich bicyclic hydrocarbon.[1][2] While the indane core is generally robust, the combination of an electron-donating methoxy group and benzylic hydrogens creates specific vulnerabilities.[2]
Primary Threat: Benzylic Autoxidation (Conversion to 1-indanone derivatives).[1][2]
Secondary Threat: Demethylation (Ether cleavage under acidic thermal stress).[1][2]
Thermodynamic Status: Kinetic stability is high at ambient temperature only under inert atmosphere.[1][2]
Module 1: Storage & Shelf Life (FAQ)
Current Best Practices for Long-Term Integrity
Q1: What is the optimal temperature window for long-term storage?
Recommendation:-20°C (± 5°C) .
Technical Rationale:
While the compound may appear stable at room temperature (20–25°C), the benzylic C-H bonds (positions 1 and 3 of the cyclopentyl ring) have relatively low Bond Dissociation Energy (BDE).[1][2] Even minor thermal energy can initiate radical chain processes in the presence of trace oxygen. Storing at -20°C significantly lowers the kinetic energy of the molecules, effectively arresting the propagation phase of autoxidation.[2]
Q2: My sample arrived as an oil/low-melting solid. Should I crystallize it for stability?
Recommendation: Yes, if possible.
Technical Rationale:
The crystalline lattice provides a significant barrier to oxygen diffusion compared to the amorphous liquid phase.
Action: If your sample is an oil, store it under Argon (heavier than air) rather than Nitrogen to ensure a robust blanket over the liquid surface.[2]
Q3: Can I subject the compound to freeze-thaw cycles?
Protocol: Aliquot the bulk material into single-use vials under an inert atmosphere immediately upon receipt.
Module 2: Process Optimization (Troubleshooting)
Diagnosing Experimental Failures
Issue A: "The compound turned yellow/brown during reaction heating."
Diagnosis:Benzylic Oxidation (Formation of Conjugated Ketones).Mechanism:
The "yellowing" is a classic signature of extended conjugation. The colorless indane oxidizes to a 1-indanone or 1,3-indanedione derivative.[1][2] This is accelerated by temperature (>60°C) and lack of effective degassing.[1]
Corrective Action:
Degas Solvents: Sparge reaction solvents with
or Ar for 15 minutes before adding the indane.
Temperature Cap: Do not exceed 60°C unless strictly necessary. If higher temperatures are required, add a radical scavenger (e.g., BHT) if it does not interfere with your reaction mechanism.[2]
Issue B: "I observe a new peak at M-14 in Mass Spec after heating."
Diagnosis:Thermal Demethylation.Mechanism:
Loss of 14 mass units corresponds to the loss of a methyl group (
). Methoxy ethers are generally stable, but in the presence of trace acids (often used in Friedel-Crafts cyclization to make the indane) and heat (>100°C), the ether cleaves to form the phenol.[2]
Corrective Action:
Base Wash: Ensure the starting material is washed with
Buffer: Run reactions in buffered media if high temperatures are unavoidable.
Module 3: Visualization of Degradation Pathways
Understanding the Enemy
The following diagram illustrates the two primary degradation pathways driven by thermal stress and oxygen exposure.
Figure 1: Thermal and oxidative degradation pathways.[1][2] The benzylic position is the kinetic weak point (top path), while the methoxy ether is the thermodynamic weak point under acidic stress (bottom path).
Source: PubChem Compound Summary for 4-Methylindan (CID 13211).[1][2][3]
Relevance: Provides baseline physical property data (boiling points, density) for the core indane skeleton used to infer handling of the methoxy-derivative.
General Stability of Ethers:
Source: "Storage conditions for reduction agents and sensitive organics."[1][2] ResearchGate, 2013.[2]
Relevance: Validates the requirement for desiccators and inert gas purging for moisture/oxygen-sensitive organic intermediates.
Purification techniques for 4-Methoxy-7-methylindane via column chromatography
Topic: Purification techniques for 4-Methoxy-7-methylindane via column chromatography Role: Senior Application Scientist Status: Active | Version: 2.4 Introduction Welcome to the Technical Support Center. You are likely...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification techniques for 4-Methoxy-7-methylindane via column chromatography
Role: Senior Application Scientist
Status: Active | Version: 2.4
Introduction
Welcome to the Technical Support Center. You are likely working with 4-Methoxy-7-methylindane , a lipophilic intermediate often encountered in the synthesis of melatonin receptor agonists (such as Ramelteon analogs) or novel CNS-active agents.
Unlike its precursors (indanones or phenylpropanoic acids), this molecule is an ether-functionalized hydrocarbon . It lacks hydrogen-bond donors, making it significantly less polar than the byproducts you are likely trying to remove. This specific chemical nature dictates a purification strategy focused on retention control and regioisomer selectivity .
Below are the troubleshooting modules designed to address the specific behaviors of this molecule on silica gel.
Module 1: Method Development & Retention Control
Q: My product elutes immediately near the solvent front, even with low polarity solvents. How do I retain it?
A: You are likely overestimating the polarity of the molecule.
4-Methoxy-7-methylindane is a "slippery" molecule on silica gel. It has no hydroxyl or carbonyl groups to anchor it to the stationary phase. Standard screening gradients (e.g., 10% to 50% Ethyl Acetate) are too strong.
The Fix:
Switch to "Weak" Solvents: Start your TLC screening with 100% Hexane (or Heptane).
Micro-Titration: If the Rf is < 0.1 in pure Hexane, add Ethyl Acetate (EtOAc) in 0.5% increments . Do not exceed 5% EtOAc.
Alternative Modifier: If EtOAc provides poor selectivity, switch to Dichloromethane (DCM) or Toluene .
Why? DCM and Toluene are "softer" interactions. A gradient of 0%
20% DCM in Hexane often provides better separation for ether-substituted aromatics than Hexane/EtOAc.
Q: How do I separate the product from the starting material (likely 4-methoxy-7-methyl-1-indanone)?
A: This is a "Class Separation" and should be straightforward.
The starting material (indanone) possesses a ketone carbonyl, making it significantly more polar than your target indane.
Target Indane Rf: Aim for 0.3–0.4 in 98:2 Hexane:EtOAc.
Indanone Impurity Rf: Will likely be < 0.1 in this system.
Protocol: Run an isocratic column at the condition where the Indane elutes. The ketone will remain stuck at the top of the column. You can then flush the column with 20% EtOAc to recover the starting material if needed.
Module 2: Troubleshooting Isomer Separation (The Critical Challenge)
Q: I see a "shoulder" on my product peak or a double spot on TLC. Is this a regioisomer?
A: Highly likely.
Synthesis of 4,7-substituted indanes via Friedel-Crafts cyclization often produces the 5-methoxy or 6-methyl regioisomers if the directing groups on the benzene ring compete. These isomers have nearly identical polarity to your target.
The Fix: Change the Selectivity (Alpha), not the Strength.
Changing the % of EtOAc won't help; the spots will move together. You must change the solvent system to exploit subtle dipole differences.
Recommended Solvent Systems for Isomer Resolution:
Solvent System
Mechanism of Action
Recommended Ratio
Hexane / Toluene
- interaction selectivity. Toluene interacts with the aromatic ring.[1][2][3]
90:10 to 50:50
Hexane / DCM
Dipole-dipole selectivity. Good for methoxy placement differences.
95:5 to 80:20
Hexane / MTBE
Ether-Ether interaction. Methyl tert-butyl ether offers different steric selectivity than EtOAc.
98:2 to 95:5
Visualization: Isomer Separation Logic
Caption: Decision tree for resolving co-eluting regioisomers of methoxy-indanes.
Module 3: Sample Loading & Scale-Up
Q: My bands are tailing/broadening. Is the compound decomposing?
A: It is likely a solubility mismatch, not decomposition.
4-Methoxy-7-methylindane is highly soluble in organic solvents but insoluble in water. If you load it using a "strong" solvent (like pure DCM) onto a Hexane-equilibrated column, the sample will travel too fast initially, causing band broadening.
The Fix: Dry Loading (Solid Load)
Because your mobile phase is very non-polar (mostly Hexane), liquid loading is risky.
Protocol: Silica Dry Load
Dissolve your crude oil in a minimum amount of DCM.
Add silica gel (ratio: 1g crude to 2g silica).
Evaporate the solvent on a rotary evaporator until you have a free-flowing dust.
Critical Step: Ensure all DCM is removed. Residual DCM will act as a "pusher" and ruin the separation.
Pour this powder on top of your pre-packed column and add a protective layer of sand.
Module 4: Detection & Visualization
Q: The compound is faint under UV (254 nm). How do I confirm fractions?
A: Use Chemical Stains.
While the indane ring absorbs UV, the extinction coefficient might be lower than conjugated ketones. Furthermore, UV doesn't distinguish between the product and non-UV active impurities (like aliphatic byproducts).
Recommended Stains:
Anisaldehyde-Sulfuric Acid:
Result: The electron-rich methoxy-indane ring usually stains bright red/purple or dark blue upon heating.
Why: This stain is highly sensitive to nucleophilic aromatic rings.
Vanillin Stain:
Result: Similar to Anisaldehyde, often yields distinct colors for different isomers.
Iodine Chamber:
Result: Brown spots. Good for general detection but non-specific.
Summary of Experimental Parameters
Parameter
Recommendation
Technical Rationale
Stationary Phase
Silica Gel 60 ()
Standard for small organics.
Mobile Phase A
Hexane (or Heptane)
Non-polar base.
Mobile Phase B
DCM or Toluene (Preferred over EtOAc)
Provides better selectivity for ether/alkyl aromatics.
Loading
Dry Load on Silica
Prevents band broadening in low-polarity systems.
Detection
UV 254nm + Anisaldehyde Stain
Stain confirms identity of electron-rich aromatics.
References
Chemical & Pharmaceutical Bulletin. "Synthesis and Pharmacological Evaluation of Ramelteon Derivatives." Chem. Pharm. Bull. (Tokyo). (General reference for indane synthesis context).
Takeda Pharmaceutical Company. "Process for the synthesis of ramelteon and its intermediates." WO Patent 2008151170A2. (Describes the industrial handling of indane intermediates).
Journal of Organic Chemistry. "Friedel-Crafts Cyclization Strategies for Substituted Indanes." (Provides mechanistic insight into regioisomer formation).
ResearchGate Discussion. "Separation of regio-isomers / suggestions for regio-selective methylation of aromatics." (Community validation of chromatography techniques for similar isomers).
(Note: Specific synthesis yields and Rf values may vary based on the exact crude composition. Always run a pilot TLC plate before committing the full batch.)
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #REC-IND-4M7M
Subject: Recrystallization Solvent Systems & Purification Optimization
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open [Active Troubleshooting][1][2][3]
Executive Summary: The Solubility Profile
Recrystallizing 4-Methoxy-7-methylindane requires balancing two competing structural features: the lipophilic indane skeleton (which favors non-polar solvents) and the methoxy ether linkage (which provides a handle for hydrogen-bond acceptors).[1][2][3]
Because specific literature on the recrystallization of this exact isomer is sparse, we derive our protocols from the physicochemical behavior of structural analogs (e.g., 4-methoxyindane, 7-methylindane).[3] This compound often exhibits low melting point behavior , making it prone to "oiling out" (liquid-liquid phase separation) rather than discrete crystallization.[1][2][3]
Primary Solvent Recommendations
Solvent System
Type
Polarity Index (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
)
Suitability Logic
Ethanol (Absolute)
Single
4.3
Top Choice. The hydroxyl group of EtOH interacts with the methoxy oxygen, while the ethyl chain accommodates the indane core.[2] Good temperature coefficient for solubility.[1][2]
Methanol / Water
Binary
5.1 / 10.2
High Recovery. Methanol dissolves the compound well; water acts as a strong anti-solvent.[1][2] Risk:[2][3][4] High risk of oiling out if water is added too fast.[1][2]
Hexane / Ethyl Acetate
Binary
0.1 / 4.4
Tunable. Classic normal-phase behavior.[1][2] Start with 10:1 Hex:EtOAc.[1][2] Excellent for removing polar oxidation impurities.[1][2]
Isopropanol (IPA)
Single
3.9
Alternative. Best if the compound is too soluble in Ethanol.[1] The bulky isopropyl group reduces solvation power slightly, forcing crystallization upon cooling.[1][3]
Troubleshooting & FAQs
Q1: The compound separates as an oil at the bottom of the flask instead of crystals. Why?
Diagnosis: This is "Oiling Out," common with methoxy-indanes.[1][2][3] It occurs when the saturation temperature of the solute is higher than its melting point in the solvent mixture.[1][2]
Corrective Action:
Re-heat the mixture until the oil redissolves.
Add more solvent (10-15% volume) to lower the saturation concentration.[1][2]
Seed the solution at a temperature just below the boiling point but above the oiling-out point.
Slow Cool: Insulate the flask with cotton or place it in a warm water bath to cool to room temperature over 2-3 hours.
Q2: My yield is very low (<40%), but the mother liquor is still dark.
Diagnosis: The compound is likely too soluble in your chosen solvent at room temperature.[1][3]
Corrective Action:
Cool Further: Place the flask in a -20°C freezer overnight. Methoxy-indanes often have steep solubility curves at sub-ambient temperatures.[1][2]
Switch Solvents: If using Ethanol, switch to Isopropanol or a Methanol/Water mixture to force precipitation.[1][2]
Q3: The crystals are sticky and smell like solvent.
Trituration: Grind the sticky solid under cold Pentane or Hexane.[1][2] This extracts the trapped high-boiling solvent (like toluene or alcohols) without dissolving the product.[1][2]
Vacuum Dry: Dry at 30-40°C under high vacuum (<5 mbar) for 12 hours.
Detailed Experimental Protocols
Protocol A: The "Standard" Ethanol Recrystallization
Best for: Routine purification of >90% pure material.[2][3]
Dissolution: Place 5.0 g of crude 4-Methoxy-7-methylindane in a 100 mL Erlenmeyer flask.
Heating: Add 15 mL of absolute Ethanol. Heat to reflux (approx. 78°C) with magnetic stirring.[1][3]
Titration: If solids remain, add Ethanol in 1 mL increments until the solution is just clear.
Note: If the solution is dark, add activated carbon (5% w/w), reflux for 5 mins, and filter hot through Celite.
Cooling Ramp: Remove from heat. Place the flask on a cork ring (insulator). Allow to reach room temperature undisturbed (approx. 2 hours).
Crystallization: If no crystals form by 25°C, scratch the glass or add a seed crystal.[1][2] Then, move to an ice bath (0°C) for 1 hour.
Isolation: Filter via Buchner funnel. Wash the cake with cold (-20°C) Ethanol (2 x 5 mL).
Best for: Removing polar impurities (tars, oxidation products).[3]
Solvation: Dissolve the crude solid in the minimum amount of Ethyl Acetate at 50°C.
Anti-Solvent Addition: While maintaining 50°C, add Hexane dropwise until a persistent cloudiness (turbidity) appears.[1][2][3]
Clarification: Add 2-3 drops of Ethyl Acetate to clear the solution.[1][2]
Nucleation: Remove from heat and cover. Allow to cool very slowly.
Harvest: Filter the resulting needles/plates. Wash with 9:1 Hexane:EtOAc.[1][2]
Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the optimal purification path based on your crude material's behavior.
Figure 1: Decision matrix for solvent selection based on thermal properties and solubility tests.
References
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for general purification of indane and ether derivatives). [3]
Tippmann, S. (2010).[1][2][3] Recrystallization: A Guide for the Organic Chemist. Department of Chemistry, Yale University.[1][2][3] (Foundational principles for solvent selection and oiling-out troubleshooting).
PubChem. (n.d.).[1][2][5] 4-Methoxy-2,3-dihydro-1H-indene (Compound Summary). National Library of Medicine.[1][2] (Used for structural analogy and physicochemical property estimation).[1][3] [3][5]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Regioselective Methylindane Synthesis
Topic: Overcoming Regioselectivity Issues in Methylindane Synthesis
Target Audience: Medicinal Chemists, Process Development Scientists
Format: Troubleshooting Guide & Technical FAQs
Introduction: The Indane Regioselectivity Challenge
Synthesizing substituted indanes—specifically controlling the position of a methyl group on the benzene ring (C4 vs. C5)—is a notorious bottleneck in drug development. The core issue often stems from the cyclization step of phenylpropanoids (e.g., hydrocinnamic acids), where electronic and steric factors compete, leading to difficult-to-separate isomeric mixtures.
This guide provides a "First-Principles" troubleshooting approach, moving beyond basic textbook recipes to address the mechanistic root causes of isomer scrambling.
Module 1: Precursor Selection & The Symmetry Rule
The Issue: Users frequently report obtaining a ~80:20 mixture of 5-methylindane and 4-methylindane when attempting to synthesize one specific isomer.
Root Cause: Using meta-substituted starting materials (e.g., 3-methylhydrocinnamic acid) introduces ambiguous cyclization sites.
Technical Insight: The "Reduction Convergence" Principle
While indanones have distinct 4, 5, 6, and 7 positions, the final indane molecule has a plane of symmetry.
Positions 4 and 7 are equivalent (Proximal to bridgehead).
Positions 5 and 6 are equivalent (Distal to bridgehead).
Therefore, the regioselectivity challenge is strictly about directing the cyclization to the ortho vs. para position relative to the methyl substituent.
Decision Matrix: Selecting the Correct Precursor
Desired Product
Recommended Precursor
Cyclization Logic
Purity Expectation
5-Methylindane
Para -substituted (p-tolyl)
Cyclization can only occur ortho to the chain (positions 2 or 6), yielding 5-methyl-1-indanone. Reduction yields pure 5-methylindane.
High (>98%)
4-Methylindane
Ortho -substituted (o-tolyl)
Cyclization occurs at the open ortho position (position 6), yielding 7-methyl-1-indanone. Reduction yields pure 4-methylindane.
High (>98%)
Mixture (Avoid)
Meta -substituted (m-tolyl)
Cyclization competes between C6 (sterically favored) and C2 (sterically hindered). Yields mixture of 6-methyl (major) and 4-methyl (minor) indanones.
Scenario: You are forced to use a meta-substituted precursor due to other substitution patterns on the ring, and you need to maximize the "minor" isomer (4-substituted).
Protocol 1: The Polyphosphoric Acid (PPA) Switch
Recent mechanistic studies indicate that the concentration of P2O5 in PPA can invert regioselectivity in electron-rich systems.
High P2O5 (~83%): Promotes formation of a mixed anhydride/acylium ion species.[1] Favors cyclization at the more electron-rich/less hindered position (kinetic control).
Low P2O5 (~76%): Slows acylium formation.[1] The reaction may proceed via a direct 1,4-addition-like mechanism, often altering the isomeric ratio.
Actionable Step: If obtaining the wrong isomer with standard PPA, dilute your PPA with 85% H3PO4 to lower the effective P2O5 content to 76% and re-run the cyclization at 60°C.
Protocol 2: Blocking Groups
If catalyst tuning fails, use a steric blocking strategy.
Bromination: Selectively brominate the para position of the starting material (relative to the methyl).
Cyclization: Force cyclization to the remaining ortho position.
Hydrodehalogenation: Remove the bromine atom (Pd/C, H2) during the ketone reduction step.
Module 3: Advanced C-H Activation Strategies
Scenario: Traditional acid-mediated cyclization is decomposing your sensitive substrate or yielding intractable mixtures.
Q1: I am seeing a "doublet" of methyl peaks in my NMR after reducing the indanone. What happened?A: You likely have a mixture of 4-methyl and 5-methyl isomers.
Diagnosis: Check the aromatic region.[3][4][5][6][7][8] 4-methylindane has a simpler splitting pattern (often appearing as a doublet and triplet) compared to 5-methylindane.
Fix: If the ratio is near 50:50, separation by distillation is nearly impossible (boiling point difference <2°C). Use preparative chiral HPLC or silver-nitrate impregnated silica gel chromatography if the isomers are olefinic (indene stage). For saturated indanes, precursor redesign (Module 1) is the only scalable fix.
Q2: My Friedel-Crafts reaction stalled at the uncyclized acid chloride.A: This is common with electron-deficient rings.
Fix: Switch from AlCl3 to Triflic Acid (TfOH) or Bismuth(III) Triflate . These "superacidic" conditions can drive the cyclization of deactivated substrates where traditional Lewis acids fail.
Q3: Can I separate 4-methylindane and 5-methylindane using standard flash chromatography?A: No. Their polarity is virtually identical.
Workaround: Do not reduce the ketone immediately. Separate the Indanones (4-methyl-1-indanone vs 6-methyl-1-indanone) first. The carbonyl group communicates with the substituent electronically, creating a slight difference in dipole moment that makes separation on silica gel possible (though difficult; requires roughly 100:1 silica:compound ratio).
References
Regioselective Synthesis of Indanones via PPA Control
Technical Support Center: Proactive Management of 4-Methoxy-7-methylindane Oxidation Risks
For: Researchers, scientists, and drug development professionals utilizing 4-Methoxy-7-methylindane. Introduction This guide provides a comprehensive technical resource for the safe storage, handling, and troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals utilizing 4-Methoxy-7-methylindane.
Introduction
This guide provides a comprehensive technical resource for the safe storage, handling, and troubleshooting of 4-Methoxy-7-methylindane, a key intermediate in various research and development applications. Due to its specific structural features, this compound is susceptible to oxidative degradation, which can compromise sample integrity, impact experimental outcomes, and introduce impurities. By understanding the underlying chemical principles and adhering to the protocols outlined below, researchers can significantly mitigate these risks, ensuring the reliability and reproducibility of their work.
Section 1: Understanding the Risk: The Chemistry of 4-Methoxy-7-methylindane Degradation
This section addresses the fundamental questions regarding the oxidative instability of 4-Methoxy-7-methylindane.
FAQ: Why is 4-Methoxy-7-methylindane susceptible to oxidation?
The susceptibility of 4-Methoxy-7-methylindane to oxidation arises from two key structural features: the benzylic hydrogens on the methyl group and the electron-donating methoxy group on the aromatic ring.
Benzylic C-H Bonds: The C-H bonds of the methyl group attached to the indane ring system are benzylic. These bonds are inherently weaker than typical alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This makes them prime targets for radical abstraction, initiating an autoxidation chain reaction in the presence of oxygen.[1][2]
Methoxy Group Activation: The methoxy group (-OCH₃) is an electron-donating group that increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and potentially influencing the rate of oxidation.[3] In some cases, methoxy groups themselves can be sites of oxidative degradation, such as through oxidative demethoxylation.[4][5]
The autoxidation process is a free-radical chain reaction catalyzed by initiators like light and heat, and it requires the presence of atmospheric oxygen.[6][7]
Caption: Autoxidation chain reaction of 4-Methoxy-7-methylindane.
FAQ: What are the common byproducts of oxidation?
The oxidation of 4-Methoxy-7-methylindane can lead to a variety of degradation products. The primary products of autoxidation are hydroperoxides, which are often unstable and can further decompose into a mixture of other compounds.[8]
Commonly observed byproducts from benzylic oxidation include:
Ketones: Oxidation at the benzylic carbon of the five-membered ring can yield an indanone derivative.[2][9]
Alcohols: Reduction of hydroperoxide intermediates can form the corresponding benzylic alcohol.
Aldehydes and Carboxylic Acids: Further oxidation and cleavage of the ring or side chains can result in the formation of various aldehydes and carboxylic acids.
The presence of these impurities can be detected by analytical techniques such as NMR, GC-MS, and HPLC.[10][11]
FAQ: What factors accelerate the oxidation process?
Several environmental factors can significantly increase the rate of oxidation:
Exposure to Air (Oxygen): Oxygen is a critical component of the autoxidation process. The more the compound is exposed to air, the faster it will degrade.[6]
Light: UV light can provide the energy to initiate the radical chain reaction, accelerating degradation.[7][12]
Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation. It can also lead to the decomposition of unstable peroxide intermediates.[12][13]
Presence of Metal Impurities: Trace amounts of metal ions can act as catalysts, speeding up the rate of peroxide formation and decomposition.
Section 2: Proactive Storage and Handling Protocols
Adhering to strict storage and handling protocols is the most effective way to prevent the oxidation of 4-Methoxy-7-methylindane.
FAQ: What are the ideal storage conditions for 4-Methoxy-7-methylindane?
To maximize the shelf-life and maintain the purity of 4-Methoxy-7-methylindane, the following storage conditions are recommended:
Parameter
Recommendation
Rationale
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces oxygen, preventing the initiation and propagation of autoxidation.[14]
Temperature
Cool (2-8 °C)
Reduces the rate of chemical reactions and degradation.[13]
Light
Amber Glass Vial/Protection from Light
Prevents light-catalyzed initiation of radical chain reactions.[12][15]
Container
Tightly Sealed Glass Vial
Prevents exposure to atmospheric oxygen and moisture.[15][16]
Experimental Protocol: Inert Gas Blanketing for Long-Term Storage
This protocol describes the proper procedure for storing 4-Methoxy-7-methylindane under an inert atmosphere.
Materials:
4-Methoxy-7-methylindane in its original container (e.g., a Sure/Seal™ bottle) or a clean, dry amber glass vial with a septum-lined cap.
A cylinder of high-purity argon or nitrogen with a regulator.
A Schlenk line or a manifold with a dual vacuum/inert gas supply.
Needles and tubing.
Procedure:
Prepare the System: Ensure the Schlenk line or manifold is properly set up and purged with inert gas.
Insert Needles: Carefully insert a long needle connected to the inert gas supply through the septum of the vial, ensuring the tip is above the level of the compound. Insert a second, shorter needle to act as a vent.
Purge the Headspace: Gently flush the headspace of the vial with the inert gas for 2-3 minutes. This will displace any air present.
Remove Needles: Remove the vent needle first, followed by the inert gas supply needle. This creates a slight positive pressure of inert gas in the vial.
Seal and Store: For added protection, wrap the septum and cap with Parafilm®. Store the vial in a cool, dark place as specified in the table above.
Caption: Workflow for inert gas blanketing of 4-Methoxy-7-methylindane.
FAQ: Should I use an antioxidant? If so, which one and at what concentration?
For long-term storage or if the compound will be handled frequently, adding a radical-scavenging antioxidant can provide an extra layer of protection.
Recommended Antioxidant: Butylated hydroxytoluene (BHT) is a common and effective antioxidant for preventing the autoxidation of organic compounds.[6]
Mechanism of Action: BHT is a phenolic antioxidant that readily donates its hydroxyl proton to quench peroxy radicals, thus terminating the autoxidation chain reaction.
Recommended Concentration: A concentration of 50-200 ppm (0.005-0.02% by weight) is typically sufficient.
It is crucial to note that the addition of an antioxidant introduces a new substance to your material. This should be considered in the context of your downstream applications, as it may need to be removed prior to use in certain sensitive reactions.
Section 3: Detecting and Quantifying Oxidation
Regularly assessing the purity of 4-Methoxy-7-methylindane is essential, especially for batches that have been stored for an extended period or subjected to suboptimal conditions.
FAQ: How can I visually inspect my sample for signs of degradation?
Color Change: Pure 4-Methoxy-7-methylindane should be a colorless to pale yellow liquid or solid. A noticeable change to a darker yellow or brown color can be an indicator of oxidation.
Formation of Solids: The appearance of crystals or precipitates in a liquid sample could indicate the formation of less soluble oxidation byproducts.
While visual inspection is a useful first step, it is not a definitive measure of purity and should always be followed by analytical testing.
FAQ: What is a simple qualitative test for peroxides?
Peroxides are the primary products of autoxidation, and their presence is a strong indicator of degradation. A simple qualitative test can be performed using commercially available peroxide test strips or a potassium iodide solution.
Experimental Protocol: Potassium Iodide Test for Peroxides
Materials:
Sample of 4-Methoxy-7-methylindane (1-3 mL).
Glacial acetic acid.
5% Potassium Iodide (KI) solution.
Test tube.
Procedure:
Mix Sample and Acid: In a test tube, mix 1-3 mL of the 4-Methoxy-7-methylindane sample with an equal volume of glacial acetic acid.[7]
Add KI Solution: Add a few drops of the 5% potassium iodide solution to the mixture.
Observe: Shake the test tube and observe any color change. The formation of a yellow to brown color indicates the presence of peroxides, as the peroxides oxidize the iodide (I⁻) to iodine (I₂).[7]
FAQ: How can I use NMR spectroscopy to check for oxidation?
Proton NMR (¹H NMR) is a powerful tool for detecting the presence of oxidation byproducts.
Appearance of New Signals: Compare the ¹H NMR spectrum of the stored sample to that of a pure, fresh sample or a reference spectrum. The appearance of new signals, particularly in the aldehydic (9-10 ppm), carboxylic acid (10-13 ppm), or carbinol (3.5-5.5 ppm) regions, suggests the formation of oxidation products.
Changes in Integration: A decrease in the relative integration of the benzylic methyl protons of 4-Methoxy-7-methylindane compared to other aromatic protons can indicate that this site has undergone oxidation.
Broadening of Signals: The presence of paramagnetic radical species in the early stages of oxidation can sometimes lead to the broadening of NMR signals.
FAQ: What is the best chromatographic method (GC-MS or HPLC) to assess purity?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are excellent methods for assessing the purity of 4-Methoxy-7-methylindane and identifying degradation products.[11][17]
GC-MS: This is a highly sensitive technique for identifying volatile and semi-volatile oxidation byproducts. The mass spectrum of each impurity peak can provide valuable structural information, aiding in its identification.
HPLC: HPLC with a UV or photodiode array (PDA) detector is well-suited for quantifying the purity of the main compound and detecting less volatile or thermally sensitive byproducts.
The choice between GC-MS and HPLC will depend on the expected nature of the impurities and the available instrumentation.
Section 4: Troubleshooting Guide
This section provides answers to common problems encountered during the use and storage of 4-Methoxy-7-methylindane.
Observed Problem
Potential Cause
Recommended Action(s)
Sample has turned dark yellow or brown.
Oxidation: The color change is likely due to the formation of polymeric or highly conjugated oxidation byproducts.
1. Perform a peroxide test. 2. Analyze the sample by NMR or chromatography to assess purity. 3. If significantly degraded, consider purification (e.g., column chromatography) or disposal.
Unexpected peaks in NMR/GC-MS spectrum.
Degradation: These peaks likely correspond to oxidation byproducts such as ketones, alcohols, or aldehydes.
1. Attempt to identify the byproducts based on their spectral data. 2. Quantify the level of impurity. If it exceeds the tolerance for your application, the material must be purified.
Lower than expected reaction yield.
Starting Material Impurity: The presence of oxidized impurities reduces the molar equivalence of the active starting material, leading to lower yields.
1. Re-analyze the purity of the 4-Methoxy-7-methylindane starting material. 2. If impure, purify the material before use. 3. Always use fresh or properly stored material for critical reactions.
How can I purify 4-Methoxy-7-methylindane that has partially oxidized?
Presence of Polar Impurities: Oxidation products are generally more polar than the parent compound.
Column Chromatography: Flash column chromatography using a non-polar solvent system (e.g., hexanes/ethyl acetate) is often effective for separating the less polar 4-Methoxy-7-methylindane from its more polar oxidation byproducts.
References
Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (2021). ChemistrySelect. Available at: [Link]
Tiusanen, A., Ruiz-Jimenez, J., Hartonen, K., & Wiedmer, S. K. (2023). Analytical methodologies for oxidized organic compounds in the atmosphere. Environmental Science: Processes & Impacts, 25(8), 1269-1292. Available at: [Link]
Bogdanov, J. (2011). Benzylic oxo-functionalisation of indane derivative by benzylic bromination followed by Kornblum-type oxidation. Macedonian Journal of Chemistry and Chemical Engineering, 30(2), 225-231.
Peroxide Formation. Department of Chemistry and Biochemistry, University of Arizona. Available at: [Link]
Peroxide Forming Chemicals. Environmental Health & Safety, University of Louisville. Available at: [Link]
Shimizu, T., & Nakata, T. (2001). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. Organic Letters, 3(12), 1853-1855.
Proper Handling and Storage of Chemicals. (2016). ResearchGate. Available at: [Link]
Yamazaki, S., & Furuya, Y. (2018). Autoxidation of aromatics.
Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. (2013). Xenobiotica, 43(11), 941-953.
Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. (2021). ACS Omega, 6(47), 31693-31702.
Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. (2021). Antioxidants, 10(2), 213.
Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)–H Functionalization for Intermolecular C–S Bond Formation. (2023). The Journal of Organic Chemistry, 88(21), 15264-15275.
Peroxides and peroxide- forming compounds. (n.d.). University of California, Berkeley.
Benzylic Oxo-Functionalisation of Indane Derivative by Benzylic Bromination Followed by Kornblum-Type Oxidation. (2011). ResearchGate. Available at: [Link]
Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. Available at: [Link]
Temperature Control and Storage Conditions of Essences in the Production Line. (2025). Bell Flavors & Fragrances.
How to Handle Expired Lab Reagents: Tips for Safe and Effective Use. (2023). Lab Manager.
Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. (2015). Molecules, 20(6), 10393-10408.
Technical Support Center: Cost-Effective Optimization of 4-Methoxy-7-methylindane Precursors
Introduction 4-Methoxy-7-methylindane is a critical precursor in the synthesis of several pharmaceutical compounds, most notably Donepezil, a cornerstone in the treatment of Alzheimer's disease.[1][2] The efficiency and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Methoxy-7-methylindane is a critical precursor in the synthesis of several pharmaceutical compounds, most notably Donepezil, a cornerstone in the treatment of Alzheimer's disease.[1][2] The efficiency and cost-effectiveness of its synthesis are paramount for industrial-scale production. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the synthesis of 4-Methoxy-7-methylindane precursors. Our focus is on practical, field-proven insights that enhance yield, reduce costs, and ensure high purity.
The Synthetic Pathway at a Glance
The most common and economically viable route to 4-Methoxy-7-methylindane involves a three-step process starting from p-cresol methyl ether. This pathway is favored for its use of readily available starting materials and robust reaction conditions.
Caption: Overall synthetic workflow for 4-Methoxy-7-methylindane.
Troubleshooting Guide
This section addresses specific issues that may arise during synthesis, providing potential causes, diagnostic steps, and validated solutions.
Stage 1: Friedel-Crafts Acylation
Problem: Low Yield of 4-Methoxy-7-methyl-1-indanone
Possible Causes
Diagnostic Steps
Solutions & Optimization Strategies
Catalyst Inactivity: The Lewis acid (e.g., AlCl₃) is hydrolyzed by moisture.
Observe if the AlCl₃ is clumpy or if there is excessive fuming upon addition.
Use fresh, anhydrous AlCl₃ from a sealed container. Perform the reaction under an inert atmosphere (N₂ or Ar).
Incorrect Reaction Temperature: Temperature is too low (slow reaction) or too high (side products/charring).
Monitor the reaction temperature closely with a calibrated thermometer. Analyze aliquots by TLC or GC to check for starting material and side products.
Maintain a controlled temperature, often starting at 0-5°C during reagent addition and then allowing it to slowly warm to room temperature.
Poor Substrate Quality: Impurities in p-cresol methyl ether or the acylating agent.
Run a purity analysis (GC, NMR) on starting materials.
Purify starting materials by distillation if necessary.
Polyacylation: The activated ring undergoes a second acylation.
Check for higher molecular weight byproducts using GC-MS.
While less common in acylation than alkylation due to the deactivating effect of the introduced ketone, using a stoichiometric amount of the catalyst can mitigate this.[3]
Problem: Formation of Isomeric Byproducts
Possible Causes
Diagnostic Steps
Solutions & Optimization Strategies
Lack of Regioselectivity: The methoxy group directs ortho and para, but some ortho-acylation may occur.
Use ¹H NMR to identify the presence of isomers. The aromatic proton splitting patterns will differ significantly.
The para product is generally favored due to sterics. Slower addition of the acylating agent at a lower temperature can enhance selectivity.
Rearrangement: Though less common with acylation, certain conditions can promote isomerism.
Analyze the crude product mixture carefully by HPLC or GC.
Ensure the formation of the acylium ion is clean and occurs under standard Friedel-Crafts conditions.
Caption: Logic diagram for troubleshooting low yields in Friedel-Crafts acylation.
Stage 2: Ketone Reduction (Hydrogenation)
Problem: Incomplete Reduction to 4-Methoxy-7-methyl-1-indanol
Possible Causes
Diagnostic Steps
Solutions & Optimization Strategies
Catalyst Poisoning: Trace impurities (sulfur, etc.) from previous steps can poison the Pd/C catalyst.
The reaction stalls, showing no further hydrogen uptake. TLC/GC analysis shows the presence of starting material.
Filter the starting material through a small plug of silica or activated carbon before hydrogenation.
Insufficient Catalyst Loading or Activity: The amount or quality of the catalyst is inadequate.
The reaction is very slow or incomplete.
Increase catalyst loading (e.g., from 1 mol% to 5 mol%). Ensure the catalyst is fresh and has been stored properly.
Inadequate Hydrogen Pressure: The pressure is too low for the reaction to proceed efficiently.
Monitor the pressure gauge; a lack of uptake indicates a stalled reaction.
While atmospheric pressure can work, moderate pressure (5-6 Kg/cm²) often improves reaction rates and completion.[4]
Poor Solvent Choice: The solvent may not be suitable for the reaction or may contain inhibitors.
The reaction is sluggish or fails to start.
Methanol or ethanol are common choices. Ensure solvents are of appropriate grade and dry.
Stage 3: Dehydration & Aromatization
Problem: Formation of Polymeric Byproducts
Possible Causes
Diagnostic Steps
Solutions & Optimization Strategies
Excessively Strong Acid or High Temperature: Harsh conditions can lead to polymerization of the intermediate alkene.
The reaction mixture darkens significantly, and the desired product is obtained in low yield with a tar-like residue.
Use a catalytic amount of a milder acid like p-toluenesulfonic acid (p-TSA).[5] Running the reaction in a solvent like chloroform at room temperature can provide a quantitative yield and prevent polymerization.[5]
Incorrect Solvent: Some solvents can promote side reactions.
Low yields and formation of byproducts are observed.
Chloroform has been shown to be an effective solvent for this dehydration, whereas benzene can lead to polymeric materials.[5]
Cost-Effectiveness FAQs
Q1: What are the main cost drivers in this synthesis?A: The primary cost drivers are typically the palladium catalyst (Pd/C) for the hydrogenation step and the cost of solvents, especially if large volumes are used and not recycled. The choice of Lewis acid for the Friedel-Crafts acylation can also impact costs.
Q2: Are there cheaper alternatives to Palladium on Carbon for the hydrogenation?A: While Pd/C is highly effective, other catalytic systems can be explored. Raney nickel is a more economical option, although it may require higher pressures and temperatures and can have different selectivity.[6] For some reductions, transfer hydrogenation using a cheaper hydrogen donor like formic acid or ammonium formate can also be a viable, more scalable alternative.
Q3: How can solvent usage be minimized to reduce costs?A: Optimizing reaction concentration is a key first step. Additionally, implementing a solvent recovery and recycling program through distillation can dramatically reduce costs and waste. For some steps, exploring greener or more easily recyclable solvents is also a valuable strategy.[7]
Q4: Can the Lewis acid in the Friedel-Crafts step be recycled or substituted?A: Traditional Lewis acids like AlCl₃ are consumed as they form complexes with the product ketone, requiring stoichiometric amounts.[3] For cost and environmental reasons, exploring solid acid catalysts (e.g., zeolites, clays) or reusable Lewis acids is an active area of research that can lead to more cost-effective and greener processes.
Detailed Experimental Protocols
Protocol 1: Optimized Friedel-Crafts Acylation
To a stirred solution of p-cresol methyl ether (1.0 eq) in an appropriate solvent (e.g., dichloromethane) under a nitrogen atmosphere at 0°C, add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5°C.
Add propionyl chloride (1.05 eq) dropwise over 30-60 minutes.
Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 4-Methoxy-7-methyl-1-indanone.
Protocol 2: Efficient Hydrogenation
Dissolve the crude 4-Methoxy-7-methyl-1-indanone (1.0 eq) in methanol.
Add 5% Palladium on Carbon (1-2 mol%).
Hydrogenate the mixture in a Parr shaker or autoclave under a hydrogen atmosphere (5-6 Kg/cm²) at room temperature until hydrogen uptake ceases.[4]
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain crude 4-Methoxy-7-methyl-1-indanol.
Protocol 3: High-Yield Dehydration
Dissolve the crude 4-Methoxy-7-methyl-1-indanol (1.0 eq) in chloroform.
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
Stir the mixture at room temperature, monitoring by TLC for the disappearance of the starting material. This reaction is often complete within a few hours.[5]
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The resulting crude 4-Methoxy-7-methylindane can be purified by vacuum distillation or recrystallization.[8]
References
A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company. (n.d.).
Costanzo, P., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PubMed Central.
Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. (n.d.). ResearchGate.
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. (2017). SciSpace. Retrieved February 7, 2026, from [Link]
New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment. (2023). MDPI. Retrieved February 7, 2026, from [Link]
Simple and Efficient Synthesis of 4,7-Dimethoxy-1(H)-indene. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
Synthesis and pharmacological evaluation of donepezil-based agents as new cholinesterase/monoamine oxidase inhibitors for the potential application against Alzheimer's disease. (2016). PubMed. Retrieved February 7, 2026, from [Link]
Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. (n.d.). NIH. Retrieved February 7, 2026, from [Link]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methoxy-7-methylindane
For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, the structural elucidation of novel or complex organic molecules is a cornerstone of our daily work. Nuclear Magnetic Res...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, the structural elucidation of novel or complex organic molecules is a cornerstone of our daily work. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive tool for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Methoxy-7-methylindane, a substituted indane derivative. Rather than simply presenting data, we will delve into the causal relationships between the molecule's structure and its spectral features.
To demonstrate the discerning power of NMR, we will conduct a comparative analysis with a constitutional isomer, 5-Methoxy-4-methylindane. This comparison will highlight how subtle changes in substituent positions lead to distinct and predictable differences in the NMR spectra, allowing for unambiguous structural assignment.
The Imperative of Unambiguous Structural Verification
In fields like drug development and materials science, absolute certainty in molecular structure is non-negotiable. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays. High-field NMR spectroscopy, through a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) experiments, provides the rigorous, multi-faceted validation required. This guide will walk through the logic of interpreting these spectra to build a conclusive structural argument.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The predicted spectrum of 4-Methoxy-7-methylindane is characterized by distinct regions for aromatic, aliphatic, and substituent protons.
Aromatic Region (6.5-8.0 ppm):
The aromatic protons are influenced by the electronic effects of the methoxy and methyl substituents.[1] The methoxy group is an electron-donating group, which shields the ortho and para positions, causing their signals to appear at a higher field (lower ppm).[1] The methyl group is a weakly electron-donating group. In 4-Methoxy-7-methylindane, the two aromatic protons are adjacent (ortho to each other) and will therefore exhibit a characteristic splitting pattern.
H-5 and H-6: These two protons form an AX spin system. We predict two doublets in the aromatic region, each integrating to 1H. The coupling constant (³J) between them should be in the typical range for ortho coupling, approximately 7-10 Hz.[2]
Substituent Protons:
Methoxy Group (-OCH₃): This group will appear as a sharp singlet, integrating to 3H, typically in the range of 3.7-4.0 ppm.[3] Its singlet nature is due to the absence of adjacent protons.
Methyl Group (-CH₃): The aromatic methyl group will also be a singlet, integrating to 3H, generally appearing further upfield in the 2.2-2.5 ppm range.[4]
Aliphatic Region (1.5-3.0 ppm):
The five-membered ring of the indane structure gives rise to a more complex set of signals due to the diastereotopic nature of the methylene protons.
H-1 and H-3 (Benzylic Protons): These two CH₂ groups are adjacent to the aromatic ring, which deshields them. They are expected to appear as two distinct triplets around 2.8-3.0 ppm, each integrating to 2H. The triplet arises from coupling to the H-2 protons.
H-2 (Aliphatic Protons): This central CH₂ group is coupled to both the H-1 and H-3 protons. It will likely appear as a multiplet, specifically a quintet or a triplet of triplets, in the region of 1.9-2.2 ppm, integrating to 2H.
¹³C NMR and DEPT Analysis: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. Combined with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, we can definitively assign each carbon as a CH₃, CH₂, CH, or a quaternary carbon (C).[5][6]
Predicted ¹³C Chemical Shifts for 4-Methoxy-7-methylindane:
Aromatic Carbons (110-160 ppm): We expect six distinct signals for the aromatic carbons. The carbon bearing the methoxy group (C-4) will be the most downfield due to the deshielding effect of the oxygen atom.[7] The other quaternary carbons (C-3a, C-7, C-7a) will also be in this region. The two carbons bearing protons (C-5, C-6) will appear as strong signals.
Methoxy Carbon (-OCH₃): A single peak expected around 55-60 ppm.[3]
Aliphatic Carbons (20-40 ppm): Three signals are predicted for the aliphatic portion of the indane ring (C-1, C-2, C-3).
Methyl Carbon (-CH₃): The aromatic methyl group will give a signal in the upfield region, typically around 15-20 ppm.
The DEPT-135 experiment is particularly informative: CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.[8] This allows for the unambiguous identification of the three CH₂ groups of the indane ring and the two CH₃ groups.
Comparative Analysis: 4-Methoxy-7-methylindane vs. 5-Methoxy-4-methylindane
The true power of NMR is revealed when distinguishing between isomers. Let's consider the predicted spectra for 5-Methoxy-4-methylindane.
Feature
4-Methoxy-7-methylindane
5-Methoxy-4-methylindane
Reason for Difference
Aromatic ¹H Signals
Two doublets (ortho-coupling)
Two doublets (ortho-coupling)
While both have two adjacent aromatic protons, their chemical shifts will differ due to the varying positions of the electron-donating groups.
Aromatic ¹H Symmetry
Simple AX system
Simple AX system
The relative positions of the substituents change the electronic environment and thus the precise chemical shifts.
¹³C Quaternary Signals
Distinct pattern for C-3a, C-4, C-7, C-7a
Different pattern for C-3a, C-4, C-5, C-7a
The positions of the methoxy and methyl groups directly influence the chemical shifts of the carbons they are attached to, as well as the adjacent carbons.
Table 1: Predicted ¹H NMR Data Comparison
Assignment
4-Methoxy-7-methylindane
5-Methoxy-4-methylindane
δ (ppm) , Multiplicity , J (Hz)
δ (ppm) , Multiplicity , J (Hz)
H-5, H-6
~6.6-6.8, d, ~8.0
~6.7-6.9, d, ~8.0
-OCH₃
~3.8, s
~3.8, s
-CH₃
~2.2, s
~2.3, s
H-1, H-3
~2.9, t, ~7.5
~2.9, t, ~7.5
| H-2 | ~2.0, m | ~2.0, m |
Table 2: Predicted ¹³C NMR Data Comparison
Assignment
4-Methoxy-7-methylindane (δ ppm)
5-Methoxy-4-methylindane (δ ppm)
Aromatic CH
~115-125 (2 signals)
~115-125 (2 signals)
Aromatic Quaternary C
~130-158 (4 signals)
~130-158 (4 signals)
-OCH₃
~55.5
~55.5
Aliphatic CH₂
~25-35 (3 signals)
~25-35 (3 signals)
| -CH₃ | ~18 | ~16 |
Advanced 2D NMR for Conclusive Assignments
To remove any ambiguity, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings.[9][10] We would expect to see cross-peaks connecting the H-5 and H-6 aromatic protons, confirming their ortho relationship. In the aliphatic region, COSY would show correlations between H-1 and H-2, and between H-2 and H-3, definitively mapping the connectivity of the five-membered ring.[11]
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[12][13] Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the proton signal to its corresponding carbon signal. This is the most reliable way to assign the ¹³C spectrum.
Experimental Protocol for High-Resolution NMR
Acquiring high-quality, reproducible NMR data is paramount.
Sample Preparation:
Weigh approximately 5-10 mg of the sample.
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Filter the solution into a clean, dry 5 mm NMR tube.
Instrument Setup (for a 500 MHz Spectrometer):
Insert the sample into the magnet.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.
Tune and match the probe for both ¹H and ¹³C frequencies.
¹H Spectrum Acquisition:
Pulse Angle: 30-45 degrees.
Acquisition Time: ~3-4 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 8-16, depending on sample concentration.
Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
DEPT-135 Acquisition:
Utilize a standard DEPT-135 pulse sequence. Parameters will be similar to the standard ¹³C experiment, but with specific pulse angles to manipulate the phase of the carbon signals.
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
Phase correct the resulting spectra.
Perform baseline correction.
Integrate the ¹H signals.
Reference the spectra to the TMS signal.
Visualizing the Workflow
The logical flow from sample to structure can be visualized as follows:
Caption: Workflow for NMR-based structural elucidation.
Visualizing Key Correlations
A COSY spectrum visually represents the proton coupling network.
Caption: Key COSY correlations for 4-Methoxy-7-methylindane.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by DEPT and 2D correlation experiments, provides an irrefutable pathway to the structural determination of 4-Methoxy-7-methylindane. The comparative analysis with its isomer, 5-Methoxy-4-methylindane, underscores the sensitivity of NMR to subtle structural variations. For professionals in research and drug development, mastering the interpretation of these spectra is not merely a technical skill but a fundamental component of ensuring scientific integrity and accelerating innovation.
References
ACD/Labs. Methoxy groups just stick out. Available at: [Link]
University of Puget Sound. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available at: [Link]
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
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Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]
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Chemistry LibreTexts. 5.1: COSY Spectra. Available at: [Link]
Columbia University. HSQC and HMBC - NMR Core Facility. Available at: [Link]
Epistemeo (YouTube). Introduction to COSY NMR Spectroscopy. Available at: [Link]
A Senior Application Scientist's Guide to Distinguishing 4-Methoxy-7-methylindane from its Regioisomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic compounds is a cornerstone of rigorous scientific inquiry. The subtle yet significant differences between r...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic compounds is a cornerstone of rigorous scientific inquiry. The subtle yet significant differences between regioisomers—molecules with the same chemical formula but different spatial arrangements of substituents on a core structure—can profoundly impact their physicochemical properties, biological activity, and safety profiles. This guide provides an in-depth, practical comparison of analytical methodologies for distinguishing 4-Methoxy-7-methylindane from its potential regioisomers, such as 5-Methoxy-4-methylindane and 6-Methoxy-5-methylindane.
The differentiation of such closely related structures presents a significant analytical challenge.[1][2] Standard techniques that are highly effective for many compounds may fall short in providing the necessary resolution to definitively identify each isomer. Therefore, a multi-faceted analytical approach is often required for unambiguous identification.[3]
The Challenge: Subtle Structural Variations with Major Implications
The core challenge in distinguishing 4-Methoxy-7-methylindane from its regioisomers lies in the identical mass and elemental composition of these molecules. Consequently, analytical techniques that rely solely on these parameters are insufficient. The key to differentiation lies in exploiting the subtle differences in their physical and chemical properties that arise from the varied positioning of the methoxy and methyl groups on the indane ring. These differences manifest in their chromatographic behavior and spectroscopic signatures.
Chromatographic Separation: The First Line of Attack
Chromatography is a powerful and often essential first step in the analysis of isomeric mixtures.[4] The goal is to physically separate the isomers, allowing for their individual characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a primary tool for separating volatile and semi-volatile compounds. The separation of regioisomers on a GC column is influenced by factors such as boiling point and interactions with the stationary phase. While electron ionization mass spectrometry (EI-MS) is a standard detector for GC, it's important to note that regioisomers often produce very similar, if not identical, mass spectra due to similar fragmentation pathways.[3][5] Therefore, successful differentiation by GC-MS heavily relies on achieving chromatographic separation.
The choice of the GC column's stationary phase is critical.[6] While standard non-polar phases like polydimethylsiloxane (PDMS) can sometimes provide separation based on subtle boiling point differences, more specialized phases often yield better results. Stationary phases with phenyl groups, for instance, can introduce π-π interactions that aid in the separation of aromatic isomers.[3]
Sample Preparation: Dissolve the sample mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.
GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 50% phenyl-methylpolysiloxane stationary phase is a good starting point.[3]
Inlet: Set the injector temperature to 250°C in split mode (e.g., 20:1 split ratio).
Oven Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: Increase to 280°C at a rate of 10°C/minute.
Final hold: Hold at 280°C for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
MS Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Mass Range: Scan from m/z 40 to 400.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a complementary approach to GC, particularly for less volatile or thermally labile compounds. The separation mechanism in HPLC is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.
For aromatic isomers, reversed-phase HPLC is a common choice. The selection of the stationary phase chemistry is paramount. While standard C18 columns can be effective, columns with phenyl-hexyl or biphenyl functionalities often provide enhanced selectivity for aromatic compounds due to π-π interactions.[7] The choice of mobile phase composition (e.g., methanol vs. acetonitrile) and additives can also significantly influence the separation.[8][9]
Spectroscopic Elucidation: Unveiling the Molecular Fingerprint
Once the isomers are separated, or if chromatographic separation is incomplete, spectroscopic techniques are essential for definitive structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including the differentiation of regioisomers. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.
¹H NMR: The chemical shifts, coupling constants (J-values), and splitting patterns of the aromatic protons are highly sensitive to the positions of the methoxy and methyl substituents. For example, the aromatic protons in 4-Methoxy-7-methylindane will exhibit a different splitting pattern and chemical shifts compared to those in 5-Methoxy-4-methylindane.
¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring are also diagnostic. The carbon attached to the methoxy group will have a characteristic downfield shift, and the positions of the other aromatic carbons will vary depending on the substitution pattern.
2D NMR Techniques (COSY and NOESY): When ¹H NMR spectra are complex, 2D techniques can be invaluable.
COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to establish the connectivity of the protons in the aliphatic and aromatic regions of the indane core.[10]
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for distinguishing regioisomers. It identifies protons that are close in space, even if they are not directly bonded.[11] For instance, a NOESY experiment on 4-Methoxy-7-methylindane would likely show a correlation between the protons of the methyl group at position 7 and the aromatic proton at position 6, an interaction that would be absent in other regioisomers.
Technique
4-Methoxy-7-methylindane
5-Methoxy-4-methylindane
Causality of Difference
¹H NMR (Aromatic Region)
Two distinct aromatic proton signals, likely doublets.
Two distinct aromatic proton signals, likely singlets or very small meta-coupling.
The substitution pattern dictates the number of adjacent protons, leading to different splitting patterns.
¹³C NMR (Aromatic Carbons)
Six distinct signals with chemical shifts influenced by the ortho/para directing methoxy group and the ortho directing methyl group.
Six distinct signals with a different set of chemical shifts due to the altered positions of the electron-donating groups.
The electronic effects (resonance and inductive) of the substituents on the aromatic ring carbons are position-dependent.
NOESY
Correlation between the C7-methyl protons and the H6 aromatic proton.
Correlation between the C4-methyl protons and the H5 aromatic proton.
The spatial proximity of the methyl group to a specific aromatic proton is unique to each regioisomer.
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.
¹H NMR Acquisition:
Acquire a standard 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
2D NMR Acquisition (if necessary):
COSY: Acquire a standard gradient-selected COSY experiment.
NOESY: Acquire a 2D NOESY experiment with a mixing time appropriate for observing intramolecular NOEs (typically 500-800 ms).
Infrared (IR) Spectroscopy
While often considered a less definitive technique for isomer differentiation compared to NMR, IR spectroscopy can provide valuable complementary information. The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can be characteristic of the substitution pattern on the aromatic ring.[12][13] Each regioisomer will likely exhibit a unique pattern of absorption bands in this region.
Conclusion: A Synergistic and Self-Validating Approach
The unambiguous differentiation of 4-Methoxy-7-methylindane from its regioisomers requires a logical and synergistic application of multiple analytical techniques. Chromatographic methods, particularly GC with a suitable stationary phase, should be employed as the initial step to attempt separation. Subsequently, a comprehensive analysis by ¹H, ¹³C, and 2D NMR spectroscopy provides the definitive structural elucidation. The combination of these methods creates a self-validating system, where the chromatographic retention data corroborates the spectroscopic assignments, ensuring the highest level of scientific integrity in your research.
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Szabó, G., et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry, 34(11), 2530–2540. [Link]
HPLC method development for 4-Methoxy-7-methylindane quantification
An In-Depth Comparative Guide to HPLC Method Development for the Quantification of 4-Methoxy-7-methylindane Authored by: A Senior Application Scientist This guide provides a comprehensive, scientifically grounded framewo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to HPLC Method Development for the Quantification of 4-Methoxy-7-methylindane
Authored by: A Senior Application Scientist
This guide provides a comprehensive, scientifically grounded framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Methoxy-7-methylindane (MMI). Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, compares viable alternatives, and establishes a self-validating protocol rooted in first principles and regulatory expectations.
Introduction: The Analytical Imperative for 4-Methoxy-7-methylindane
4-Methoxy-7-methylindane is an aromatic ether derivative of the indane scaffold. Its accurate quantification is a critical requirement in various stages of pharmaceutical development, from purity assessment of the active pharmaceutical ingredient (API) to stability testing and final product release.[1] A reliable analytical method ensures that the reported concentration is accurate and that any impurities or degradation products are effectively separated and monitored, safeguarding product quality and efficacy.
The primary challenge in developing such a method lies in achieving a balance of specificity, accuracy, and efficiency. This guide will systematically navigate the decision-making process, from initial analyte characterization to full method validation, in accordance with International Council for Harmonisation (ICH) guidelines.
Part 1: Foundational Strategy: Analyte and System Characterization
A successful method is built upon a thorough understanding of the analyte's physicochemical properties. The structure of 4-Methoxy-7-methylindane—a non-polar, hydrophobic aromatic ring system—is the single most important factor guiding our initial strategy.
Analyte Physicochemical Profile:
Structure: Fused bicyclic aromatic system with alkyl and methoxy substituents.
Polarity: Inherently non-polar and hydrophobic due to the hydrocarbon framework. The methoxy group adds minimal polarity. This strongly suggests that the primary retention mechanism will be hydrophobic interaction.
Ionization: The molecule lacks strongly acidic or basic functional groups. The ether oxygen is a very weak Lewis base, meaning the molecule will remain in a neutral state across a wide pH range. This simplifies mobile phase development, as pH control is less critical for analyte retention and more for stationary phase stability.[2]
UV Absorbance: The presence of the aromatic indane system acts as a chromophore, making UV detection the ideal choice for quantification. An initial UV scan of an MMI standard solution is essential to determine the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity. For many aromatic systems, this typically falls within the 210-280 nm range.
Initial HPLC System Configuration Rationale:
Separation Mode: Given the hydrophobic nature of MMI, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the unequivocally superior choice.[3][4] In this mode, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. MMI will be retained on the column through hydrophobic interactions, and its elution will be controlled by the proportion of organic solvent in the mobile phase.[5]
Detector: A Photodiode Array (PDA) or a variable wavelength UV detector is selected for its sensitivity to aromatic compounds. All experiments will be monitored at the predetermined λ-max of MMI.
Initial Column Selection: The selection of the column is the most critical parameter for achieving separation. A systematic screening approach is employed, starting with the most universal column chemistry. A standard C18 column is the logical starting point for a hydrophobic molecule like MMI.[3][6]
Part 2: Systematic Method Development: A Comparative Experimental Approach
Method development is an iterative process of optimization. Here, we compare key stationary and mobile phase parameters to achieve optimal retention, peak shape, and resolution.
Experiment 1: Stationary Phase (Column) Selection
Causality: The choice of stationary phase directly influences the selectivity and retention of the method. While all reversed-phase columns operate on the principle of hydrophobic interaction, subtle differences in their chemistry can lead to significant changes in performance. We will compare three distinct reversed-phase chemistries to identify the optimal stationary phase.
Experimental Protocol: Column Screening
Prepare Standard Solution: Accurately weigh and dissolve MMI standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 100 µg/mL.
Set Initial Isocratic Conditions:
Mobile Phase: Acetonitrile : Water (60:40 v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detection: λ-max of MMI
Sequential Analysis: Equilibrate each column with the mobile phase until a stable baseline is achieved. Perform triplicate injections of the MMI standard on each of the following columns:
Alternative 1: A standard C18 (L1) column (e.g., 250 mm x 4.6 mm, 5 µm).
Alternative 2: A C8 (L7) column (e.g., 250 mm x 4.6 mm, 5 µm).
Alternative 3: A Phenyl-Hexyl (L11) column (e.g., 250 mm x 4.6 mm, 5 µm).
Data Evaluation: For each column, calculate the average Retention Time (tR), USP Tailing (Peak Asymmetry, As), and Theoretical Plates (N).
Comparative Data: Stationary Phase Performance
Stationary Phase
Retention Time (tR) (min)
Peak Asymmetry (As)
Theoretical Plates (N)
Rationale & Observations
C18 (Octadecyl)
8.5
1.1
15,000
Strong retention due to high hydrophobicity. Excellent peak shape and efficiency. Selected for further optimization.
C8 (Octyl)
5.2
1.2
12,500
Less retentive than C18, potentially useful if run time is a critical factor, but may offer less resolution from early-eluting impurities.
Phenyl-Hexyl
7.1
1.3
13,000
Offers alternative selectivity via π-π interactions with the MMI aromatic ring. Shows slightly more peak tailing in this initial screen.
Experiment 2: Mobile Phase Optimization
Causality: The mobile phase composition, specifically the type and concentration of the organic modifier, is the primary tool for controlling retention and selectivity in RP-HPLC.[7]
Experimental Protocol: Mobile Phase Optimization
System: Use the C18 column selected from Experiment 1.
Organic Modifier Comparison:
Prepare mobile phases using both Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier, screening compositions from 70% to 50% organic (in 10% increments) with water.
For each condition, perform triplicate injections of the MMI standard.
Data Evaluation: Record the retention time (tR) and peak asymmetry (As) for each condition.
Comparative Data: Organic Modifier Effect
Organic Modifier
% Organic
Retention Time (tR) (min)
Peak Asymmetry (As)
Observations
Acetonitrile
70%
5.1
1.1
Lower viscosity of ACN results in sharper peaks and lower backpressure.
60%
8.5
1.1
Optimal retention time for good resolution and reasonable run time.
50%
15.2
1.0
Retention is too long for routine analysis.
Methanol
70%
6.8
1.2
Methanol is a weaker solvent, leading to longer retention times compared to ACN at the same percentage.[2]
60%
11.5
1.2
50%
21.1
1.3
Caption: Workflow for systematic HPLC method development.
Part 3: Establishing Specificity: Forced Degradation Studies
Causality: A quantitative method is only reliable if it is specific, meaning it can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[8] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method as mandated by ICH guideline Q1A(R2).[9][10][11] The goal is to intentionally stress the MMI sample to generate potential degradation products and prove the analytical method can separate them from the parent MMI peak. A target degradation of 5-20% is generally considered sufficient to demonstrate this capability without completely destroying the sample.[9]
Experimental Protocol: Forced Degradation
Prepare Samples: Prepare separate, accurately weighed samples of MMI.
Apply Stress Conditions:
Acid Hydrolysis: Add 1 mL of 0.1 M HCl, heat at 60 °C for 4 hours.
Base Hydrolysis: Add 1 mL of 0.1 M NaOH, heat at 60 °C for 4 hours.
Oxidation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
Thermal: Store solid sample in an oven at 105 °C for 48 hours.
Photolytic: Expose solution to UV light (ICH Q1B conditions) for 24 hours.
Neutralization & Dilution: After exposure, neutralize the acid and base samples. Dissolve and/or dilute all samples to the target concentration using the mobile phase.
Analysis: Analyze each stressed sample using the optimized HPLC method. Use a PDA detector to evaluate peak purity of the MMI peak in each condition.
Comparative Data: Forced Degradation Results
Stress Condition
% Degradation of MMI
Resolution (Rs) of MMI from Nearest Degradant
Peak Purity
0.1 M HCl, 60 °C
12.5%
2.8
Pass
0.1 M NaOH, 60 °C
8.2%
3.5
Pass
3% H₂O₂, RT
18.1%
2.2
Pass
Heat (105 °C)
5.5%
> 4.0
Pass
Photolytic
3.1%
> 4.0
Pass
Part 4: Method Validation: Proving Fitness for Purpose
Causality: Method validation provides documented evidence that the procedure is suitable for its intended purpose.[12] The following protocols are based on the ICH Q2(R1) guideline and will formally verify the performance of the developed method.[13][14]
Caption: Key parameters for HPLC method validation per ICH Q2(R1).
Validation Experimental Protocols:
Specificity: Already proven through the forced degradation study.
Linearity:
Protocol: Prepare a minimum of five concentrations of MMI standard solution across a range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.
Acceptance Criteria: Plot a calibration curve of peak area versus concentration. The correlation coefficient (R²) must be ≥ 0.999.[13]
Accuracy:
Protocol: Prepare a placebo (matrix) sample and spike it with MMI at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Analyze the samples and calculate the percent recovery.
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.
Precision:
Repeatability (Intra-assay): Perform six replicate injections of the 100% standard solution. The Relative Standard Deviation (%RSD) should be ≤ 1.0%.
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
Protocol: Determine based on the signal-to-noise ratio (S/N). LOQ is typically established at S/N ≥ 10, and LOD at S/N ≥ 3.
Robustness:
Protocol: Make small, deliberate variations to the method parameters, such as:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase Composition (± 2% Acetonitrile)
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Final Recommended Method and Conclusion
This systematic and comparative approach has led to the development of a robust, specific, and accurate HPLC method for the quantification of 4-Methoxy-7-methylindane. The final validated method is summarized below:
Table: Final Validated HPLC Method
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase
Acetonitrile : Water (60:40 v/v)
Flow Rate
1.0 mL/min
Detection Wavelength
λ-max of MMI
Injection Volume
10 µL
Column Temperature
30 °C
Run Time
~15 minutes
This guide has demonstrated the critical thinking and experimental logic required to develop a fit-for-purpose analytical method. By comparing alternatives and rigorously testing for specificity and robustness, the resulting protocol provides high confidence in the quantitative data it generates, meeting the stringent requirements of the pharmaceutical industry.
References
PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
Ali, M. A. (n.d.). Resolution and Quantification of Ring Type Aromatics by HPLC Method Using n-Hexane Elution. ResearchGate.
ResearchGate. (n.d.). Quantitation by HPLC of amines as dansyl derivatives.
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan.
ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
National Institutes of Health. (n.d.). 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-5-methoxy. PubChem.
International Council for Harmonisation. (2017). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7(R1).
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
Tosoh Bioscience. (n.d.). HIC columns – hydrophobic interaction chromatography for (U)HPLC analysis.
Cheméo. (n.d.). Chemical Properties of 4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1).
Technical Guide: GC-MS Structural Elucidation of 4-Methoxy-7-methylindane
Executive Summary The unambiguous identification of 4-Methoxy-7-methylindane (C₁₁H₁₄O, MW 162.23) presents a specific analytical challenge due to the existence of isobaric regioisomers (e.g., 5-methoxy-6-methylindane) th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The unambiguous identification of 4-Methoxy-7-methylindane (C₁₁H₁₄O, MW 162.23) presents a specific analytical challenge due to the existence of isobaric regioisomers (e.g., 5-methoxy-6-methylindane) that exhibit nearly identical mass spectral signatures. This guide provides a comparative analysis of the fragmentation patterns, establishing a robust protocol for differentiating the 4,7-isomer from its alternatives.
Unlike standard product sheets, this document focuses on the mechanistic causality of ion formation and the chromatographic behavior required for validation.
Mechanistic Fragmentation Analysis
To interpret the mass spectrum of 4-Methoxy-7-methylindane, one must understand the interplay between the electron-donating methoxy group and the rigid indane skeleton.
Primary Fragmentation Pathways
The electron impact (EI, 70 eV) ionization of this molecule is dominated by the stability of the aromatic system.[1]
Molecular Ion (
): The parent ion at m/z 162 is expected to be prominent (50–80% relative abundance) due to the fused aromatic-alicyclic ring system, which resists fragmentation.[1]
-Cleavage (Loss of Methyl): The most significant pathway is the loss of a methyl radical () from the methoxy group.[1] This generates a resonance-stabilized quinoid-type oxonium ion at m/z 147 .[1] This is typically the Base Peak (100%) .[1]
CO Elimination: The m/z 147 ion often undergoes a subsequent loss of Carbon Monoxide (CO, 28 Da) to form a tropylium-like cation at m/z 119 .[1]
Benzylic Cleavage: Loss of hydrogen atoms from the alicyclic ring (positions 1 or 3) is possible but less favorable than the methoxy-directed cleavage.[1]
Visualization of Fragmentation Pathways
The following diagram illustrates the predicted stepwise degradation of the molecule.
Figure 1: Predicted Electron Impact (EI) fragmentation pathway for 4-Methoxy-7-methylindane.
Comparative Analysis: Target vs. Alternatives
In synthesis and metabolite tracking, the primary "alternatives" are not different products, but regioisomers .[1] The mass spectra of these isomers are often indistinguishable by automated library matching (e.g., NIST search) alone.[1]
The Challengers
Target:4-Methoxy-7-methylindane (Substituents "para" on the benzene ring).
Alternative A:5-Methoxy-6-methylindane (Substituents "ortho" on the benzene ring).
Alternative B:4-Methoxyindane (Homolog, lacks methyl group).
Note on Ortho Effect: In the 5,6-isomer, the proximity of the methyl and methoxy groups can facilitate a specific hydrogen transfer (McLafferty-like) or steric hindrance that alters the abundance of the molecular ion relative to the fragment.[1]
Critical Insight: The Retention Index (RI)
Since the mass spectra are nearly identical (isobaric), Mass Spectrometry alone is insufficient for validation. You must rely on Gas Chromatography retention behavior.[1]
Theory: The 4,7-isomer is more globular/compact compared to the 5,6-isomer. On non-polar columns (DB-5MS), the 4,7-isomer typically elutes earlier than the 5,6-isomer.
Experimental Protocol
This protocol is designed to be self-validating . It includes a mandatory resolution check using a homolog ladder.
Ramp 2 (Critical):3°C/min to 180°C (Slow ramp separates isomers).[1]
Ramp 3: 30°C/min to 300°C (Hold 3 min).
Analytical Workflow Diagram
Figure 2: Decision tree for the identification of methoxy-methylindane isomers.
References
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for fragmentation mechanisms).
NIST Mass Spectrometry Data Center. (2023).[1] NIST / EPA / NIH Mass Spectral Library. [Link]
PubChem Compound Summary. (2023). 4-Methylindan (Related Structure). National Center for Biotechnology Information.[1] [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Reference for ortho-effects in aromatic ethers).
Comparative Guide: Reactivity & Regioselectivity of Methoxy-Indane Scaffolds
This guide provides an in-depth technical comparison of the reactivity profiles of 4-Methoxy-7-methylindane and 5-Methoxyindane , specifically tailored for medicinal chemists and process development scientists.[1] Execut...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the reactivity profiles of 4-Methoxy-7-methylindane and 5-Methoxyindane , specifically tailored for medicinal chemists and process development scientists.[1]
Executive Summary
In drug discovery, the indane scaffold serves as a critical pharmacophore (e.g., Ramelteon, Indatraline).[1] The introduction of substituents alters the electronic landscape and steric environment, dictating the success of downstream functionalization.[1]
5-Methoxyindane represents a classic "activated" system where regioselectivity is governed by a balance of electronic activation and peri-strain from the aliphatic ring.[1] It primarily reacts at the C6 position .[1]
4-Methoxy-7-methylindane is a highly specialized, tetrasubstituted scaffold.[1] It exhibits a "locked" reactivity pattern where the C5 position is the exclusive site of electrophilic attack, driven by the synergistic directing power of the methoxy group and the blocking effect of the C7-methyl group.[1]
Feature
5-Methoxyindane
4-Methoxy-7-methylindane
Primary Reactive Site
C6 (Major), C4 (Minor)
C5 (Exclusive)
Electronic Driver
+M Effect of 5-OMe
+M Effect of 4-OMe (Dominant)
Steric Constraint
C4 hindered by C1-CH₂ (Peri-interaction)
C5 hindered by 4-OMe; C6 hindered by 7-Me
Oxidation Potential
High (Benzylic C1/C3 susceptible)
Moderate (C7-Me adds steric protection to C1)
Molecular Architecture & Electronic Landscape
To understand the reactivity differences, we must analyze the "Directing Group Battle" and the steric corridors available to incoming electrophiles.[1]
5-Methoxyindane: The Peri-Strain Effect
The methoxy group at C5 activates the aromatic ring at positions C4 (ortho), C6 (ortho), and C7a (para, bridgehead/blocked).[1]
Electronic Prediction: C4 and C6 are electronically similar.
Steric Reality: Attack at C4 is disfavored due to the Mills-Nixon effect and steric clash with the pseudo-equatorial protons at C3/C1 of the cyclopentyl ring.[1]
This scaffold features a "sandwiched" aromatic face.[1]
4-OMe (Strong Activator): Directs ortho to C5 and para to C7 (blocked by Methyl).[1]
7-Me (Weak Activator): Directs ortho to C6 and para to C4 (blocked by Methoxy).[1]
The Conflict: The incoming electrophile must choose between C5 (activated by OMe) and C6 (activated by Me).[1]
The Resolution: The resonance contribution (+M) of the methoxy group vastly outweighs the inductive/hyperconjugative effect (+I) of the methyl group.[1] Consequently, C5 is the nucleophilic "hotspot," despite the steric bulk of the adjacent methoxy group.[1]
Visualizing the Reaction Pathways
The following Graphviz diagram illustrates the divergent pathways for Electrophilic Aromatic Substitution (EAS), such as Friedel-Crafts acylation.
Figure 1: Mechanistic divergence in electrophilic substitution. Green nodes indicate energetically favored intermediates.[1]
Experimental Case Study: Friedel-Crafts Acetylation
This section provides a self-validating protocol for acetylating both substrates. The choice of catalyst and solvent is critical to prevent demethylation (a common side reaction with strong Lewis acids like AlCl₃).[1]
Protocol A: Acetylation of 5-Methoxyindane
Objective: Synthesis of 1-(5-methoxy-2,3-dihydro-1H-inden-6-yl)ethan-1-one.
Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.
Procedure:
Dissolve 5-methoxyindane in CH₂Cl₂ and cool to 0°C .
Add SnCl₄ dropwise.[1] (Note: SnCl₄ is milder than AlCl₃, preserving the methoxy ether linkage).[1]
Add Acetyl Chloride slowly over 30 minutes.
Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.
Workup: Quench with ice-cold 1M HCl. Extract with DCM.[1] Wash organic layer with brine, dry over MgSO₄.[1]
Validation:
TLC: R_f of product will be significantly lower than starting material (more polar ketone).[1]
¹H NMR: Look for two aromatic singlets (or para-coupled doublets) representing H4 and H7.[1] The absence of ortho-coupling confirms substitution at C6.[1]
Protocol B: Acetylation of 4-Methoxy-7-methylindane
Objective: Synthesis of 1-(4-methoxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one.
Rationale: The 4-methoxy-7-methyl system is highly electron-rich .[1] Strong Lewis acids may cause over-reaction or polymerization.[1] Iodine acts as a mild, efficient catalyst for activated arenes.[1]
Procedure:
Mix substrate and acetic anhydride (neat or in minimal CH₂Cl₂).[1]
Workup: Quench with saturated Na₂S₂O₃ (to remove iodine color). Extract with Ethyl Acetate.[1][3]
Validation:
Regioselectivity Check: The product should show one aromatic proton (H6) as a singlet in the NMR.[1]
NOE (Nuclear Overhauser Effect): Irradiating the acetyl methyl group should show enhancement of the H6 proton signal, confirming the acetyl group is at C5 (adjacent to H6? No, acetyl at C5 is adjacent to H6.[1] Wait—Acetyl at 5, H at 6.[1] Irradiating Acetyl-CH3 should enhance H6.[1] Irradiating 4-OMe should not enhance H6 strongly if Acetyl is at 5).[1]
Critical Analysis & Troubleshooting
Why 4-Methoxy-7-methylindane is Superior for Specific Targets
In the synthesis of tricyclic drugs (e.g., melatonin receptor agonists), the 4-Methoxy-7-methylindane scaffold offers "Regio-Locking."[1]
Problem with 5-Methoxyindane: Acetylation gives a mixture of C6 (major) and C4 (minor).[1] Separation requires chromatography, reducing yield.[1]
Advantage of 4,7-Substitution: The C4 and C7 positions are blocked.[1] The electronic bias for C5 is absolute.[1] This allows for telescoped processes (reaction without purification) in scale-up scenarios.[1]
Potential Pitfalls
Demethylation: The 4-OMe group is sterically crowded.[1] Harsh acidic conditions (e.g., BBr₃, AlCl₃/Reflux) will cleave this ether faster than in the 5-methoxy isomer due to relief of steric strain.[1] Use mild Lewis acids (ZnCl₂, SnCl₄) or Brønsted acids (Polyphosphoric acid). [1]
Benzylic Oxidation: The 7-methyl group is benzylic.[1] Use of oxidants (e.g., KMnO₄, CrO₃) to oxidize the acetyl group can inadvertently oxidize the 7-methyl to a carboxylic acid or aldehyde.[1]
References
Regioselectivity in Indanes
Title: "The Mills-Nixon Effect and Regioselectivity in Electrophilic Substitution of Indanes."
Comparative Guide: IR Spectroscopy for 4-Methoxy-7-methylindane Identification
Executive Summary This guide provides a technical framework for the identification of 4-Methoxy-7-methylindane (CAS: Not widely listed, analog-based identification) using Infrared (IR) Spectroscopy. Unlike standard spect...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical framework for the identification of 4-Methoxy-7-methylindane (CAS: Not widely listed, analog-based identification) using Infrared (IR) Spectroscopy. Unlike standard spectral libraries which may lack specific entries for this specialized intermediate, this guide utilizes First-Principles Structural Analysis and Comparative Analog Data to establish a self-validating identification protocol.
The core identification strategy relies on detecting the unique intersection of three structural domains:
The Indane Core: Fused alicyclic-aromatic ring vibrations.
The Tetrasubstituted Benzene Pattern: Specific out-of-plane (OOP) bending modes diagnostic of the 4,7-substitution.
The Methoxy-Methyl Functionality: Distinct ether and alkyl stretching frequencies.
Theoretical Framework & Spectral Prediction[1]
Structural Segmentation
To accurately predict the IR spectrum, we deconstruct the molecule into vibrationally distinct moieties.
Compound: 4-Methoxy-7-methylindane
Formula: C₁₁H₁₄O
System: 1,2,3,4-Tetrasubstituted Benzene Ring (Positions 1,2 fused to cyclopentane; 4,7 substituted).
Key Feature: The remaining aromatic protons are at positions 5 and 6 . These are adjacent (ortho-coupled), creating a specific vibrational signature distinct from meta- or isolated-proton isomers.
Predicted Spectral Profile
The following table synthesizes data from high-fidelity analogs (e.g., 4-methylanisole, indane, and 4,7-dimethylindane) to provide the expected peak assignments.
Functional Group
Vibration Mode
Wavenumber (cm⁻¹)
Intensity
Diagnostic Value
Aromatic C-H
Stretching ()
3000 – 3080
Weak
Differentiates from aliphatic backbone.
Aliphatic C-H
Stretching ()
2850 – 2970
Strong
Methyl (2960/2870) & Indane Ring (2920/2850).
Methoxy (-OCH₃)
C-H Stretching
~2835
Medium
Sharp peak; characteristic of anisole derivatives.
Aromatic Ring
C=C Breathing
1580 – 1610
Medium
Confirms aromaticity; often split into doublets.
Aromatic Ring
C=C Stretching
1450 – 1500
Strong
Overlaps with CH₂ scissoring; confirms ring presence.
Aryl Ether (C-O-C)
Asymmetric Stretch
1230 – 1275
Very Strong
Primary ID peak for methoxy group attached to ring.
Alkyl Ether (O-C)
Symmetric Stretch
1020 – 1075
Strong
Secondary confirmation of methoxy group.
Substitution Pattern
OOP Bending
800 – 840
Strong
CRITICAL: Indicates 2 adjacent aromatic H (H5, H6).
Expert Insight: The presence of a strong band in the 800–840 cm⁻¹ region is the "fingerprint" of the 4,7-substitution pattern. Isomers with isolated protons (e.g., 4,6-disubstituted) will shift this band to 860–900 cm⁻¹.
Comparative Analysis: Distinguishing Alternatives
In drug development, this compound is often synthesized alongside regioisomers. IR spectroscopy is a rapid tool to distinguish them without running NMR.
Target vs. Isomer (5-Methoxy-6-methylindane)
Both compounds possess "2 adjacent aromatic protons," making them difficult to distinguish solely by OOP bending.
Differentiation: Look at the Fingerprint Region (1000–1300 cm⁻¹) .
4-Methoxy-7-methyl: The methoxy group is ortho to the ring fusion bridgehead. Steric crowding often shifts the C-O stretch to slightly higher frequencies (~1260 cm⁻¹).
5-Methoxy-6-methyl: The methoxy group is meta to the bridgehead. The C-O stretch typically appears lower (~1245 cm⁻¹).
Target vs. Isomer (4-Methoxy-6-methylindane)
Structure: Protons are at positions 5 and 7 relative to the fusion (or 5 and 7 on the benzene ring). Wait—if substituents are at 4 and 6, the protons are at 5 and 7. These are isolated (meta to each other).
Differentiation (Clear Cut):
Target (4,7-subst): Strong peak at 800–840 cm⁻¹ (2 adjacent H).
Isomer (4,6-subst): Medium peaks at 860–900 cm⁻¹ (isolated H) and often a ring deformation band near 690–710 cm⁻¹ .
Target vs. Precursor (4-Hydroxy-7-methylindane)
Precursor: Shows a broad, intense O-H stretch at 3200–3500 cm⁻¹.
Target: Complete absence of O-H band; appearance of O-Me peaks (2835 cm⁻¹, 1250 cm⁻¹).
Experimental Protocol
To ensure data integrity, follow this self-validating workflow.
Sample Preparation
Preferred Method:ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.
Why? Indane derivatives are often oils or low-melting solids. ATR requires no sample dilution, preventing moisture contamination from KBr.
Alternative: Liquid film between NaCl plates (if liquid).
Acquisition Parameters[2]
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
Scans: Minimum 16 scans to reduce noise.
Range: 4000 – 600 cm⁻¹.
Validation Step (Self-Check)
Check 3400 cm⁻¹: Is there a broad peak? If yes, sample is wet or contains unreacted phenol precursor. Dry sample.
Definitive Structural Confirmation of 4-Methoxy-7-methylindane: A Comparative Guide to SC-XRD vs. NMR
Executive Summary In the synthesis of substituted indanes, specifically 4-Methoxy-7-methylindane , establishing definitive regiochemistry is a critical bottleneck. While Nuclear Magnetic Resonance (NMR) spectroscopy is t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of substituted indanes, specifically 4-Methoxy-7-methylindane , establishing definitive regiochemistry is a critical bottleneck. While Nuclear Magnetic Resonance (NMR) spectroscopy is the standard for solution-state analysis, it frequently suffers from ambiguity in determining the exact positions of substituents on the aromatic ring (C4 vs. C5/C6) due to overlapping coupling constants and lack of distinctive through-space correlations.
This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the superior analytical standard for this scaffold. Unlike NMR, which infers connectivity, SC-XRD provides a direct, absolute three-dimensional visualization of the atomic lattice, resolving regiochemical uncertainty with >99% confidence.
Part 1: The Structural Challenge (Regiochemistry)
The core difficulty in confirming 4-Methoxy-7-methylindane lies in distinguishing it from its isomers, such as 5-methoxy-6-methylindane or 4-methoxy-6-methylindane.
The NMR Limitation
In 1H NMR, the aromatic protons of the indane system often appear as simplified multiplets or singlets depending on the substitution pattern.
Ambiguity: The coupling constant (
) between H5 and H6 (ortho-coupling) is 8 Hz. However, if the substituents are placed such that the remaining protons are para to each other (e.g., in a 4,7-disubstituted isomer, the protons are at 5 and 6), they show the same ortho-coupling as a 4,5-disubstituted isomer with protons at 6 and 7.
NOESY Failure: Nuclear Overhauser Effect Spectroscopy (NOESY) relies on spatial proximity (<5 Å). In compact fused rings like indane, "relay" transfers and lack of distinct methyl-to-ring proton correlations can lead to inconclusive data regarding which methyl group is adjacent to the aliphatic bridgehead.
Part 2: Comparative Analysis (XRD vs. Alternatives)
The following table objectively compares the utility of SC-XRD against standard spectroscopic methods for this specific molecular class.
Feature
SC-XRD (Gold Standard)
2D NMR (NOESY/HMBC)
High-Res Mass Spec (HRMS)
Primary Output
Absolute 3D atomic coordinates & packing
Connectivity & relative proximity
Molecular formula ()
Regio-Specificity
Absolute (Unambiguous assignment of C4/C7)
Inferential (Subject to interpretation errors)
None (Isomers have identical mass)
Sample State
Solid (Single Crystal required)
Solution (, DMSO-)
Solution/Gas Phase
Data Confidence
>99% (if )
~85-95% (dependent on signal overlap)
N/A for structure
Time to Result
2-24 hours (excluding crystallization)
1-4 hours
<1 hour
Limitations
Requires a crystalline solid
Signal overlap; requires soluble sample
Cannot distinguish isomers
Critical Insight: For 4-Methoxy-7-methylindane, SC-XRD is the only method that provides a self-validating "picture" of the molecule, eliminating the risk of propagating a structural error into downstream biological assays.
Part 3: Experimental Protocol for SC-XRD
This protocol is designed for lipophilic small molecules like methoxy-methylindanes, which often exhibit high solubility in organic solvents, making crystallization challenging.
Phase 1: Crystal Growth (Vapor Diffusion)
Rationale: Substituted indanes are often oils or low-melting solids. Vapor diffusion allows for a slow, controlled increase in supersaturation, promoting the growth of high-quality single crystals rather than amorphous precipitates.
Solvent Selection:
Solvent (Inner Vial): Ethyl Acetate or Dichloromethane (DCM). Dissolve ~10-20 mg of the pure compound.
Anti-solvent (Outer Vial): Pentane or Hexane (highly non-polar).
Setup:
Place the solution in a small GC vial (1.5 mL).
Place the GC vial uncapped inside a larger scintillation vial (20 mL) containing 3-5 mL of the anti-solvent.
Cap the large vial tightly.
Incubation:
Store at 4°C (refrigerator) to reduce kinetic energy and encourage lattice formation.
Timeframe: Check after 24-48 hours.
Phase 2: Data Collection & Refinement
Source: Use a Copper (Cu K
) source ( Å).
Why? Organic molecules composed of light atoms (C, H, O) diffract weakly. Cu radiation interacts more strongly with these electrons than Molybdenum (Mo), providing higher resolution data for small crystals.
Temperature: Collect data at 100 K using a cryostream.
Why? Freezing reduces thermal vibration (atomic displacement parameters), resulting in sharper diffraction spots and a more precise structure.
Phase 3: Validation Metrics (The "Go/No-Go" Check)
Before publishing or confirming the structure, ensure the data meets these CCDC standards:
R-factor (
): Must be < 0.05 (5%) for publication-quality data.
Goodness of Fit (GooF): Should be close to 1.0 .
Completeness: Data completeness >99% up to
(for Cu).
Part 4: Workflow Visualization
The following diagram illustrates the decision matrix and workflow for confirming the 4-Methoxy-7-methylindane structure, highlighting the critical "Crystallization Bottleneck."
Figure 1: Structural confirmation workflow emphasizing the necessity of XRD when NMR data is ambiguous.
Part 5: Data Interpretation Guide
When you receive the .cif (Crystallographic Information File) from the diffractometer, focus on the ORTEP plot (Thermal Ellipsoid Plot).
Ellipsoid Shape: Atoms should appear as spheres or slightly elongated footballs (anisotropic displacement). If they look like "cigars" or "pancakes," it indicates disorder or poor data quality.
Regiochemistry Check: Locate the Indane ring system.
Identify the 5-membered ring fused to the 6-membered ring.
Verify the Oxygen atom (Methoxy) is attached to C4 .
Verify the Carbon atom (Methyl) is attached to C7 .
Note: In the crystal lattice, C4 and C7 are defined by the numbering scheme used in the solution. Ensure the crystallographer's numbering matches IUPAC rules for the final report.
References
Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository of small molecule crystal structures.[1][2]
[Link]
International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service.
[Link]
Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. Wiley-Interscience. (Classic methodology for organic small molecules).
Hollis, et al. (2024). Using Data from the Cambridge Structural Database to Practice Crystallographic Skills. Crystal Growth & Design.
[Link]
Benchmarking Purity: Elemental Analysis Standards for 4-Methoxy-7-methylindane
Executive Summary 4-Methoxy-7-methylindane (C₁₁H₁₄O) serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of melatonin receptor agonists and other CNS-active agents.[1][2] Its structural ri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Methoxy-7-methylindane (C₁₁H₁₄O) serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of melatonin receptor agonists and other CNS-active agents.[1][2] Its structural rigidity, combined with the electron-donating methoxy group, makes it a valuable but analytically challenging intermediate.[1][2]
This guide objectively compares the Classical Combustion Analysis (CHN) against High-Resolution Mass Spectrometry (HRMS) for validating this compound.[1][2] It addresses the specific challenges posed by its physical state (low-melting solid/viscous liquid) and provides a self-validating protocol for achieving the industry-standard
tolerance.
Part 1: Theoretical Baseline & Acceptance Criteria[2]
Before initiating analysis, the theoretical elemental composition must be established as the immutable baseline. For 4-Methoxy-7-methylindane (
), the target values are:
Element
Mass Contribution
Theoretical %
Acceptance Range ()
Carbon (C)
81.44%
81.04% – 81.84%
Hydrogen (H)
8.70%
8.30% – 9.10%
Oxygen (O)
9.86%
Calculated by difference
Note: Nitrogen (N) and Sulfur (S) should be
.[1][2] Detection of these elements indicates solvent contamination (e.g., DMF, DMSO) or precursor carryover.[1]
Part 2: Comparative Methodology
Method A: Classical Combustion Analysis (The Gold Standard)
Mechanism: Flash combustion at
in an oxygen-rich environment, converting the sample to and .[1]
Best For: Bulk purity confirmation and absolute quantitation.
The Challenge: 4-Methoxy-7-methylindane is often an oil or low-melting solid.[1][2] Volatility can lead to mass loss before combustion, resulting in low Carbon values.[1][2]
Verdict: Required for publication in top-tier journals (JOC, J. Med. Chem.).
Method B: High-Resolution Mass Spectrometry (HRMS)
Mechanism: Ionization (ESI/APCI) followed by Time-of-Flight (ToF) or Orbitrap detection.[1][2]
Cons: Contains Nitrogen.[1][2][3] Since 4-Methoxy-7-methylindane lacks Nitrogen, calibrating with a N-containing standard introduces a detector response curve that is unnecessary and potentially error-prone for this specific matrix.[1][2]
Option 2: Benzoic Acid (The Recommended Alternative)[5]
Composition:
Pros: Contains only C, H, and O. Closer elemental match to the analyte.[1]
Scientific Rationale: By removing Nitrogen from the calibration matrix, you eliminate "ghost" peaks in the N-channel and focus the detector's dynamic range on Carbon and Hydrogen, improving precision for C/H/O compounds.
Step 2: Using a micro-spatula or syringe, deposit 2.0 mg of the indane derivative into the capsule.
Step 3: Immediately cold-weld the capsule using a sealing press.[1][2]
Why? Indane derivatives can have significant vapor pressure.[1][2] An open capsule loses mass (volatile organics) while absorbing mass (atmospheric moisture), skewing the C% down and H% up.[1]
Step 4: Re-weigh the sealed capsule. If the weight drifts
over 30 seconds, the seal is defective. Discard and repeat.
Instrumental Parameters (Thermo/PerkinElmer type)
Combustion Temp:
(Ensure complete oxidation of the aromatic ring).
Reduction Temp:
.
Oxygen Boost: 2 seconds (Ensures the methoxy ether linkage is fully cleaved).
Data Validation Logic
Use the following logic flow to interpret your results:
Figure 1: Decision tree for troubleshooting Elemental Analysis results for indane derivatives.
Cause:Inorganic Contamination .[1][2] Silica gel from column chromatography or sodium sulfate from drying steps.[1][2] These do not combust, effectively acting as "dead weight."[1][2]
Remediation: Filter the sample through a
PTFE filter before final drying.
Scenario C: High Carbon
Observation: Found C: 82.5%.
Cause:Solvent Entrapment . Common if Dichloromethane (DCM) or Ethyl Acetate was used.[1][2]
Remediation: Verify via
-NMR.[1][2] If DCM is present, extended vacuum drying is required.[1][2]
References
American Chemical Society (ACS). (2025).[1][2] Author Guidelines for Analytical Chemistry: Characterization of New Compounds. Retrieved from [Link][1][2]
National Institutes of Health (NIH) / PubChem. (2025).[1][2] Compound Summary: 4-Methoxy-7-methylindane.[1][2] Retrieved from [Link]
Journal of Organic Chemistry. (2011). An International Study Evaluating Elemental Analysis. Retrieved from [Link][1][2]
Environmental Protection Agency (EPA). (2014).[1][2] Method 204A - Volatile Organic Compounds Content in Liquid Input Stream. Retrieved from [Link][1][2]
A Senior Application Scientist's Guide to Validating the Purity of 4-Methoxy-7-methylindane Using UV-Vis Spectroscopy
Introduction: The Analytical Imperative for 4-Methoxy-7-methylindane 4-Methoxy-7-methylindane (CAS: 175136-08-0) is a substituted indane derivative, a structural motif of interest in medicinal chemistry and materials sci...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for 4-Methoxy-7-methylindane
4-Methoxy-7-methylindane (CAS: 175136-08-0) is a substituted indane derivative, a structural motif of interest in medicinal chemistry and materials science.[1][2] As with any specialty chemical intended for high-stakes applications like drug development, the verification of its purity is not merely a quality control checkpoint but a foundational requirement for reliable, reproducible research. Impurities, even at trace levels, can confound experimental results, introduce toxicity, or alter the pharmacological profile of a candidate molecule.[3]
This guide provides an in-depth, comparative analysis of using Ultraviolet-Visible (UV-Vis) spectroscopy for the purity assessment of 4-Methoxy-7-methylindane. While often viewed as a simpler technique, a properly validated UV-Vis method can be a rapid, cost-effective, and powerful tool for quantitative analysis.[4][5] We will explore the causality behind the experimental design, compare its performance against chromatographic alternatives, and provide a self-validating protocol grounded in international regulatory standards.
Part 1: The UV-Vis Spectroscopic Approach to Purity Determination
Core Principle: Harnessing the Chromophore
The utility of UV-Vis spectroscopy hinges on the Beer-Lambert Law, which establishes a linear relationship between a substance's absorbance of light and its concentration in a solution.[6][7][8] This principle is only applicable to molecules that possess a "chromophore"—a part of the molecule that absorbs light in the UV or visible spectrum.
The structure of 4-Methoxy-7-methylindane contains a substituted benzene ring, which is an excellent chromophore. The π-electrons within this aromatic system are readily excited by UV radiation, leading to a characteristic absorbance spectrum.[9] This intrinsic property allows us to quantify the molecule's concentration and, by extension, its purity against a certified reference standard.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to not only determine purity but also to simultaneously validate the method's performance, adhering to the principles outlined by the International Council for Harmonisation (ICH).[10][11]
1. Instrumentation and Qualification:
Instrument: A high-performance, double-beam UV-Vis spectrophotometer is required.
Qualification: Before any analysis, the instrument's performance must be verified according to pharmacopoeial standards such as USP <857> or EP Chapter 2.2.25.[12][13][14] This includes:
Wavelength Accuracy: Verified using certified reference materials (CRMs) like a holmium oxide solution or the instrument's built-in deuterium lamp emission lines. The European Pharmacopoeia specifies a tolerance of ±1 nm below 400 nm.[15][16]
Photometric Accuracy & Linearity: Assessed using sealed cuvettes containing various concentrations of potassium dichromate in dilute perchloric acid.
Resolution: Checked using a solution of toluene in hexane.
2. Reagents and Materials:
Solvent: Spectroscopic grade Methanol or Ethanol. The solvent must be transparent in the analytical wavelength range and should not react with the analyte.
Reference Standard (RS): Certified 4-Methoxy-7-methylindane of known purity (e.g., >99.5%).
Test Sample (TS): The batch of 4-Methoxy-7-methylindane to be analyzed.
Volumetric Glassware: Class A certified.
Analytical Balance: Calibrated, with a readability of at least 0.01 mg.
Cuvettes: 1 cm path length, matched quartz cuvettes.
3. Wavelength Selection (λmax Determination):
Prepare a dilute solution of the 4-Methoxy-7-methylindane RS in the chosen solvent (e.g., 10 µg/mL).
Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank.
Identify the wavelength of maximum absorbance (λmax). This wavelength provides the highest sensitivity and is most robust against minor shifts in the measurement.
4. Preparation of Standard and Sample Solutions:
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the RS and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 2, 5, 10, 15, 20 µg/mL). This range should bracket the target concentration of the test sample.
Test Solution (e.g., 10 µg/mL): Accurately weigh approximately 10 mg of the TS, transfer to a 100 mL volumetric flask, and create a stock solution. Dilute this stock solution 10-fold to achieve a target concentration within the calibration range.
5. Data Acquisition and Analysis:
Set the spectrophotometer to measure absorbance at the predetermined λmax.
Zero the instrument using the solvent blank.
Measure the absorbance of each calibration standard and the test solution. Perform each measurement in triplicate.
Linearity: Plot a graph of absorbance versus the known concentration of the calibration standards. Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
Purity Calculation: Use the equation of the line (y = mx + c) from the calibration curve to determine the concentration of the test solution.
Concentration (µg/mL) = (Absorbance of TS - y-intercept) / slope
Purity (%) = [(Calculated Conc. of TS) / (Theoretical Conc. of TS)] x Purity of RS (%)
Workflow Visualization
Caption: Workflow for UV-Vis Purity Assay.
Part 2: A Comparative Perspective: UV-Vis vs. Chromatographic Methods
While UV-Vis spectroscopy is excellent for quantification, its primary limitation in purity analysis is its lack of specificity.[17][18] The measurement represents the total absorbance of all compounds in the solution that absorb at the analytical wavelength. If an impurity has a similar chromophore, UV-Vis alone cannot distinguish it from the main compound. This necessitates a comparison with more selective techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[19][20]
Head-to-Head Comparison
Feature
UV-Vis Spectroscopy
HPLC with UV Detector (HPLC-UV)
Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Function
Quantitative analysis of known chromophoric compounds.
Separation and quantification of compounds in a mixture.
Separation, identification, and quantification of volatile/semi-volatile compounds.
Specificity
Low. Cannot distinguish between compounds with overlapping spectra.[17]
High. Physically separates compounds based on polarity before detection.
Very High. Separates compounds by boiling point and identifies them by their unique mass fragmentation patterns.
Total absorbance/concentration of absorbing species.
Retention time, peak area (concentration), and UV spectrum for each separated peak.
Retention time, mass spectrum (structural information), and peak area (concentration) for each separated peak.
Decision Logic: Choosing the Right Tool
The choice of analytical method is dictated by the specific question being asked. Is it a routine check of a well-characterized material, or an investigation into an unknown impurity profile?
Safe Disposal Protocol: 4-Methoxy-7-methylindane [1][2][3] Executive Summary & Waste Characterization 4-Methoxy-7-methylindane (CAS: 175136-08-0 / Related analogs) is a bicyclic aromatic ether used primarily as an interm...
4-Methoxy-7-methylindane (CAS: 175136-08-0 / Related analogs) is a bicyclic aromatic ether used primarily as an intermediate in pharmaceutical and fragrance synthesis.[1][2][3]
Effective disposal requires treating this substance not merely as "waste," but as a High-BTU Non-Halogenated Organic Solvent .[1][2] Due to its lipophilic nature (indane skeleton) and electron-rich methoxy substituent, it poses specific risks regarding flammability and aquatic toxicity.[1][2]
Pre-Disposal: The Self-Validating Segregation System
To ensure safety and regulatory compliance, follow this "Cradle-to-Grave" segregation logic. This system validates itself: if a step fails (e.g., container incompatibility), the protocol halts before a hazard occurs.[1][2][3]
Step 1: Stream Identification
Rule: Is the waste mixed with halogenated solvents (DCM, Chloroform)?
Why: Mixing non-halogenated high-BTU waste with halogens increases disposal costs and complicates incineration chemistry.[1][2]
Step 2: Container Selection
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2]
Validation: Check cap integrity. Do not use metal cans if the waste is acidic (though pure 4-Methoxy-7-methylindane is neutral).[1][2][3]
Step 3: Chemical Compatibility Check
Critical Action: Ensure the waste container does not contain oxidizers.[1][2][3][4]
Mechanism:[2][5][6][7] The methoxy group activates the benzene ring, making it susceptible to electrophilic attack.[1][2][3] Mixing with strong oxidizers (e.g., concentrated
) can lead to rapid exothermic decomposition.[1][2]
Operational Workflow: Disposal Procedure
Phase A: Transfer & Labeling
PPE: Wear nitrile gloves, safety goggles, and a flame-retardant lab coat.[1][2]
Venting: Perform all transfers inside a fume hood.
Grounding: If transferring volumes >4L, ground the receiving drum to prevent static discharge.[1][2]
Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.[1][2][3]
Required Fields: "Hazardous Waste," Chemical Name ("4-Methoxy-7-methylindane"), Hazard Checkbox ("Flammable," "Toxic").[1][2][3]
Phase B: Waste Stream Logic (Visualization)
The following diagram illustrates the decision tree for segregating this specific compound.
Personal protective equipment for handling 4-Methoxy-7-methylindane
Executive Summary & Risk Context 4-Methoxy-7-methylindane is a lipophilic, bicyclic aromatic ether often utilized as a scaffold in medicinal chemistry (e.g., melatonin receptor agonist synthesis). While specific toxicolo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Context
4-Methoxy-7-methylindane is a lipophilic, bicyclic aromatic ether often utilized as a scaffold in medicinal chemistry (e.g., melatonin receptor agonist synthesis). While specific toxicological data for this exact CAS is often limited in public repositories, its structural analogs (anisoles and indanes) dictate a strict safety profile.
The Core Threat:
Lipophilicity: The indane core combined with methyl/methoxy substituents facilitates rapid dermal absorption.
Metabolic Activation: Methoxy-substituted aromatics can act as substrates for cytochrome P450, potentially generating reactive quinone-methide intermediates.
Solvent Synergy: This compound is almost exclusively handled in organic solvents (DCM, THF, Ethyl Acetate), which act as "vehicles" to carry the compound through standard glove materials.
Immediate Directive: Treat this compound as a Skin Sensitizer and Irritant with potential for Systemic Toxicity upon absorption.[1] Standard "blue nitrile" gloves are insufficient for prolonged contact.
Hazard Identification & Physical Properties
Data extrapolated from structural analogs (4-methylanisole, Indane) and standard GHS classifications for this chemical class.
Property
Description
Operational Implication
Physical State
Low-melting solid or viscous oil
High potential for surface contamination; "creeps" on glass joints.
GHS Classification
Warning
H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant).
Solubility
Organics (High), Water (Low)
Wash-down requires soap/surfactant or solvent; water alone spreads contamination.
Flash Point
>100°C (Estimated)
Low flammability risk, but combustible.
Personal Protective Equipment (PPE) Matrix
A. Dermal Protection (The Critical Control Point)
Expert Insight: Aromatic ethers degrade nitrile rubber by swelling the polymer matrix, reducing breakthrough time significantly. Relying on a single layer of 4-mil nitrile is a critical safety failure mode during solubilization.
Task Category
Recommended Glove System
Rationale
Dry Solid Handling
Double Nitrile (4 mil + 4 mil)
Provides mechanical protection and a visual breach indicator.
Solution Handling (Splash Risk)
Double Nitrile (Colored Inner)
Outer glove acts as a sacrificial layer. Change immediately upon splash.[1][2]
Spill Cleanup / Immersion
Laminate (Silver Shield/4H)
Mandatory. Nitrile/Latex offers <5 mins protection against aromatic ether solutions.
The "Red-Indicator" Protocol:
Wear a bright orange or red nitrile glove under your standard blue/purple glove. If the outer glove tears or swells (rippling surface), the bright color underneath provides an immediate visual cue to stop and doff.
B. Respiratory Protection[3][4][5][6]
Engineering Control First: All handling must occur inside a certified Chemical Fume Hood (CFH).
PPE Backup: If weighing outside a hood (not recommended) or during spill response:
Respirator: Half-face elastomeric respirator.
Cartridge:P100/OV (Organic Vapor + HEPA). The P100 protects against solid particulates/aerosols; the OV protects against the solvent vapors (DCM/THF) used to dissolve the compound.
C. Ocular Protection[3][6]
Standard: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the splash risk of the oily intermediate.
High Risk: Face shield required during scale-up reactions (>50g) or rotary evaporation where flask rupture is a risk.
Operational Workflow & Decision Logic
Visualizing the Safety Protocol
The following diagram outlines the decision logic for PPE selection based on the state of matter and handling duration.
Figure 1: PPE Selection Decision Tree based on physical state and exposure duration.
Step-by-Step Handling Procedures
Protocol A: Weighing & Transfer
Objective: Prevent static dispersal and surface contamination.
Preparation: Place a disposable absorbent mat (pig mat) inside the balance enclosure.
Static Control: Use an ionizing fan or anti-static gun if the solid is fluffy. Indane derivatives can be statically charged, leading to "jumping" particles.
Transfer: Use a disposable spatula. Do not reuse spatulas even after washing, as lipophilic residues are difficult to remove completely from wood/plastic handles.
Decontamination: Wipe the balance area with a paper towel soaked in Ethanol or Isopropanol (not water) immediately after weighing.
Protocol B: Reaction Setup (Solubilization)
Objective: Mitigate "Vehicle Effect" absorption.
Donning: Don a Silver Shield laminate glove (or double nitrile if volume < 10mL).
Solvent Addition: Add solvent slowly.
Glassware: Use joint clips (Keck clips) immediately. Indane oils lubricate ground glass joints, causing flasks to slip off rotary evaporators easily.
Doffing: If any liquid touches the glove, assume breakthrough has occurred.
Small Spill (< 5mL): Cover with absorbent pads. Wipe area with acetone, then soapy water.
Large Spill (> 50mL): Evacuate area. Do not attempt cleanup with standard nitrile gloves. Requires SCBA or full-face respirator with OV cartridges and chemically resistant suit (Tychem).
Waste Disposal[2]
Classification: Non-halogenated Organic Waste (unless dissolved in DCM/Chloroform).
Segregation: Do not mix with oxidizers (Nitric acid, Peroxides) as the electron-rich aromatic ring is susceptible to violent nitration or oxidation.
Destruction: High-temperature incineration.
References
SynQuest Laboratories. (2019). Safety Data Sheet: 4-Hydroxy-7-methoxyindane (Analogous Structure). Retrieved from 4
Fisher Scientific. (2021).[5] Safety Data Sheet: 4-Methylanisole (Structural Analog). Retrieved from 5
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference.[1] Retrieved from 1
National Institutes of Health (PubChem). (2025).[6] Compound Summary: 4,7-Methanoindene.[7][8] Retrieved from 8[6][7][8]